molecular formula C5H10FI B1596516 1-fluoro-5-iodopentane CAS No. 373-18-2

1-fluoro-5-iodopentane

Cat. No.: B1596516
CAS No.: 373-18-2
M. Wt: 216.04 g/mol
InChI Key: KDAJXWIPFWEZRO-UHFFFAOYSA-N
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Description

1-fluoro-5-iodopentane is a useful research compound. Its molecular formula is C5H10FI and its molecular weight is 216.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-fluoro-5-iodopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-fluoro-5-iodopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FI/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAJXWIPFWEZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190747
Record name Pentane, 1-fluoro-5-iodo-
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Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-18-2
Record name 1-Fluoro-5-iodopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 1-fluoro-5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-fluoro-5-iodopentane CAS 373-18-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on 1-Fluoro-5-iodopentane (CAS 373-18-2) , structured for researchers in medicinal chemistry and radiopharmaceutical development.

CAS Registry Number: 373-18-2 Chemical Formula: C


H

FI Molecular Weight: 216.04 g/mol

Executive Summary

1-Fluoro-5-iodopentane is a specialized bifunctional alkylating agent used primarily in the synthesis of pharmaceutical candidates and positron emission tomography (PET) imaging precursors. Characterized by the distinct reactivity profiles of its two terminal halogens—a stable, semi-inert fluorine atom and a highly reactive iodine leaving group—it serves as a precision tool for introducing the n-fluoropentyl moiety (


) into nucleophilic scaffolds. This moiety is critical in medicinal chemistry for modulating lipophilicity and blocking metabolic oxidation at the 

-position of alkyl chains.

Physicochemical Profile

The utility of 1-fluoro-5-iodopentane relies on its physical properties, which facilitate its purification and handling in organic synthesis.

PropertyValue / DescriptionNotes
Appearance Colorless to pale yellow liquidDarkens upon light exposure (iodine liberation).
Boiling Point 80–85 °C @ 15 mmHgExtrapolated ~210 °C @ 760 mmHg.
Density 1.62 g/mL (predicted)Denser than water; facilitates phase separation.
Refractive Index

High index due to iodine content.
Solubility Soluble in DCM, THF, Et

O, MeCN
Immiscible with water.
Stability Light and heat sensitiveStore cold (

) over copper wire.

Spectroscopic Characterization

Accurate identification is essential for quality control, particularly when distinguishing this compound from the symmetrical 1,5-diiodopentane or 1,5-difluoropentane byproducts.

Nuclear Magnetic Resonance (NMR) Data
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling Constants (

, Hz)
Assignment

H NMR
4.44dt,

,


(C1)
3.19t,


(C5)
1.88quint,


(C4)
1.72m

(C2)
1.56m

(C3)

C NMR
83.9d,

C1 (

to F)
6.8sC5 (

to I)
33.2d,

C3

F NMR
-218.5tt,

,

Terminal Fluorine

Analytic Insight: The large geminal coupling constant (


 Hz) in the 

H NMR spectrum is diagnostic for the terminal fluoromethyl group, appearing as a distinct doublet of triplets.

Synthetic Methodologies

While halogen exchange (Finkelstein) on 1-bromo-5-fluoropentane is possible, the most robust and high-purity synthesis starts from 5-fluoropentan-1-ol . This route avoids the formation of difficult-to-separate di-iodo impurities.

Protocol: Sulfonate Displacement Strategy

This method prioritizes purity and scalability.

Step 1: Mesylation of 5-Fluoropentan-1-ol

  • Reagents: 5-Fluoropentan-1-ol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (Et

    
    N, 1.5 equiv), DCM.
    
  • Procedure: Cool the alcohol/amine solution in DCM to 0°C. Add MsCl dropwise. Stir 2h at RT.

  • Workup: Wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry (MgSO
    
    
    
    ) and concentrate to yield the mesylate intermediate.

Step 2: Iodination (Finkelstein Condition)

  • Reagents: Crude Mesylate (from Step 1), Sodium Iodide (NaI, 2.0 equiv), Acetone (anhydrous).

  • Procedure: Dissolve mesylate in acetone (0.5 M). Add NaI. Reflux for 4–6 hours. The reaction is driven by the precipitation of sodium mesylate (NaOMs).

  • Purification: Filter off solids. Concentrate filtrate. Redissolve residue in Et

    
    O, wash with 10% Na
    
    
    
    S
    
    
    O
    
    
    (to remove iodine color) and water.
  • Isolation: Dry and concentrate. Distill under reduced pressure if necessary to obtain pure 1-fluoro-5-iodopentane.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Fluoropentan-1-ol (Starting Material) Step1 Activation (MsCl / Et3N / DCM) Start->Step1 Inter Intermediate: 5-Fluoropentyl mesylate Step1->Inter Esterification Step2 Substitution (NaI / Acetone / Reflux) Inter->Step2 SN2 Attack Wash Workup (Na2S2O3 Wash) Step2->Wash Removal of I2 Product PRODUCT: 1-Fluoro-5-iodopentane Wash->Product Isolation

Figure 1: Step-wise synthetic pathway transforming 5-fluoropentan-1-ol into the target iodide via a sulfonate intermediate.

Reactivity & Applications

1-Fluoro-5-iodopentane is a "Chemical Trojan Horse." The iodine atom invites nucleophilic attack, allowing the attachment of the fluoropentyl chain. Once attached, the terminal fluorine atom acts as a metabolic shield.

Nucleophilic Alkylation (The "Linker" Effect)

The iodine at position C5 is approx.


 times more reactive toward nucleophiles than the fluorine at C1. This selectivity allows for clean mono-alkylation of amines, phenols, and thiols without disturbing the C-F bond.

Mechanism: The reaction proceeds via a classical S


2 mechanism .


Medicinal Chemistry: The Fluorine Effect

In drug design, replacing a terminal methyl group or a hydroxyalkyl chain with a fluoropentyl group often yields two benefits:

  • Metabolic Stability: The C-F bond is resistant to Cytochrome P450-mediated

    
    -oxidation, prolonging the drug's half-life (
    
    
    
    ).
  • Lipophilicity Tuning: The fluorine atom lowers the pKa of nearby amines (through inductive effects) and modulates the

    
    , potentially improving blood-brain barrier penetration.
    
Reactivity Pathway Diagram

Reactivity Reagent 1-Fluoro-5-iodopentane (Electrophile) Phenol Phenols (Ar-OH) (e.g., Estradiol derivs) Reagent->Phenol Target Amine Secondary Amines (R2NH) Reagent->Amine Target Thiol Thiols (R-SH) Reagent->Thiol Target Prod_Ether Fluoroalkyl Ethers (Metabolically Stable) Phenol->Prod_Ether K2CO3 / DMF / 60°C Prod_Amine Tertiary Amines (Modulated pKa) Amine->Prod_Amine DIPEA / MeCN / Reflux Prod_Thio Thioethers Thiol->Prod_Thio NaH / THF

Figure 2: Divergent reactivity of 1-fluoro-5-iodopentane with common biological nucleophiles.

Handling and Safety Standards

  • Storage: Store at 2–8°C in amber glass vials. The C-I bond is weak (

    
    50 kcal/mol) and cleaves photolytically, liberating I
    
    
    
    which turns the liquid brown. Adding a stabilizer (Copper turnings or Silver wool) is recommended for long-term storage.
  • Toxicity: As an alkylating agent, it should be treated as a potential mutagen. Use double gloves (nitrile) and work exclusively in a fume hood.

  • Disposal: Quench excess reagent with alcoholic KOH or ammonia before disposal into halogenated waste streams.

References

  • Preparation of Fluoroalkyl Iodides

    • Reference: Pattison, F. L. M., & Saunders, B. C. (1949). Toxic fluorine compounds containing the C–F link. Part VII. Evidence for the -oxidation of -fluoro-carboxylic acids in vivo. Journal of the Chemical Society, 2745-2749.
    • Context: Establishes foundational methods for synthesizing mixed haloalkanes.
  • Application in Estrogen Receptor Ligands

    • Reference: Kiesewetter, D. O., et al. (1984). Radiochemical synthesis of [ F]fluorestradiol. Journal of Nuclear Medicine, 25(11), 1212-1221.
    • Context: Demonstrates the utility of fluoropentyl chains in receptor binding affinity and the use of cold standards.
  • General Nucleophilic Fluorination & Alkylation

    • Reference: Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
    • Context: Comprehensive review of introducing fluorine moieties, including the use of bifunctional linkers.

chemical structure of 1-fluoro-5-iodopentane C5H10FI

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Fluoro-5-iodopentane (


) 

Executive Summary

1-Fluoro-5-iodopentane (CAS 373-18-2) is a specialized bifunctional alkylating agent extensively utilized in medicinal chemistry and materials science. Defined by its "hard-soft" electrophilic mismatch, the molecule features a chemically inert, metabolic blocking fluorine atom at one terminus and a highly reactive, soft iodine leaving group at the other. This duality allows for high-precision alkylation reactions where the iodine is selectively displaced by nucleophiles (amines, thiols, phenoxides) without compromising the integrity of the fluorinated tail. This guide details the structural properties, validated synthesis protocols, and strategic applications of this critical linker.

Chemical Identity & Physical Properties

The physicochemical profile of 1-fluoro-5-iodopentane is dominated by the high polarizability of the C-I bond and the high electronegativity of the C-F bond.

PropertyDataNote
IUPAC Name 1-Fluoro-5-iodopentane
CAS Number 373-18-2
Molecular Formula

Molecular Weight 216.04 g/mol
Physical State Colorless to pale yellow liquidSensitive to light (iodine liberation)
Boiling Point ~170–175 °C (est.)[1][2][3][4]Extrapolated from 1-iodopentane (155°C) and 1,5-diiodopentane
Density ~1.6 g/mLHigh density due to iodine content
Solubility DCM, THF, Acetone, EtherImmiscible with water

Structural Characterization & Spectroscopy

The utility of 1-fluoro-5-iodopentane relies on the distinct electronic environments of its terminal carbons.

Electronic Geometry
  • C(1)-F Bond: The C-F bond is short (approx. 1.35 Å) and highly polarized electrostatically. The fluorine atom acts as a hydrogen bond acceptor and metabolic blocker, preventing oxidation at the

    
    -position.
    
  • C(5)-I Bond: The C-I bond is long (approx. 2.14 Å) and weak, making the C(5) position a soft electrophile susceptible to

    
     attack.
    
NMR Spectroscopic Signatures

Verification of the structure is best achieved via


H and 

F NMR. The distinct chemical shifts allow for rapid assessment of purity, particularly the absence of 1,5-diiodopentane or 1,5-difluoropentane impurities.

Table 2: Representative NMR Shifts (


) 
NucleusPositionShift (

ppm)
MultiplicityCoupling Constants (

)

H

-F (C1)
4.45dt (doublet of triplets)

Hz,

Hz

H

-I (C5)
3.20t (triplet)

Hz

H
Internal

1.40 – 1.90m (multiplet)Overlapping methylene signals

F
Terminal F-218.0tt (triplet of triplets)

Hz,

Hz

Analytic Insight: The large geminal coupling (


) of ~47 Hz is diagnostic for the primary alkyl fluoride. A triplet at ~3.2 ppm confirms the integrity of the alkyl iodide.

Synthesis Protocols

Two primary routes are recommended for the preparation of 1-fluoro-5-iodopentane. The Finkelstein Exchange is preferred for laboratory scale due to mild conditions and high chemoselectivity.

Method A: Selective Finkelstein Reaction (Recommended)

This method utilizes the solubility difference of sodium halides in acetone to drive the equilibrium.

  • Precursor: 1-Bromo-5-fluoropentane (CAS 407-97-6).[3]

  • Reagent: Sodium Iodide (NaI), anhydrous.

  • Solvent: Acetone or 2-Butanone (MEK).

Protocol:

  • Charge: Dissolve 1-bromo-5-fluoropentane (1.0 equiv) in anhydrous acetone (0.5 M concentration).

  • Addition: Add NaI (1.2 equiv). The solution may yellow slightly.

  • Reflux: Heat to reflux (56 °C) for 12–18 hours. NaBr will precipitate as a white solid.

  • Workup: Cool to RT. Filter off the NaBr salts. Concentrate the filtrate.

  • Purification: Dissolve residue in

    
    , wash with 10% 
    
    
    
    (to remove iodine), water, and brine. Dry over
    
    
    .[5]
  • Yield: Typically >85% isolated yield.

Method B: Stepwise Activation of Fluorohydrin

Used when starting from 5-fluoropentan-1-ol.

  • Activation: React 5-fluoropentan-1-ol with TsCl/Pyridine to form the tosylate.

  • Displacement: React the tosylate with NaI in acetone to yield the iodide.

Synthesis cluster_0 Method A: Finkelstein (Preferred) cluster_1 Method B: Alcohol Activation Br_F 1-Bromo-5-fluoropentane (CAS 407-97-6) Product_A 1-Fluoro-5-iodopentane (>85% Yield) Br_F->Product_A SN2 Substitution (Br replaced by I) NaI Sodium Iodide (Acetone, Reflux) NaI->Product_A Alc 5-Fluoropentan-1-ol Tosylate Intermediate: 5-Fluoropentyl Tosylate Alc->Tosylate Activation TsCl TsCl / Pyridine TsCl->Tosylate Product_B 1-Fluoro-5-iodopentane Tosylate->Product_B Displacement NaI_B NaI / Acetone NaI_B->Product_B

Figure 1: Synthetic pathways for 1-fluoro-5-iodopentane. Method A is preferred for operational simplicity.

Reactivity & Applications

The core value of 1-fluoro-5-iodopentane lies in its chemoselectivity .

Chemoselective Alkylation

In nucleophilic substitution reactions (


), the order of leaving group ability is 

.
  • Reaction: When treated with a nucleophile (Nu:), substitution occurs exclusively at the C-I bond.

  • Outcome: The fluoropentyl chain is grafted onto the nucleophile. The C-F bond remains intact, serving as a robust lipophilic tail.

Medicinal Chemistry Applications
  • PROTAC Linkers: Used to synthesize heterobifunctional degraders where a specific chain length (5 carbons) and a terminal fluoride (for metabolic stability or H-bonding) are required.

  • PET Radiochemistry Standards: The non-radioactive

    
     standard for 
    
    
    
    -labeled tracers. While the tracer is made via
    
    
    exchange, the
    
    
    compound represents a "cold" standard for verifying the identity of side-products or investigating metabolic pathways.
  • Fragment-Based Drug Discovery: Installation of the n-fluoropentyl motif to probe hydrophobic pockets. The terminal fluorine often improves potency via multipolar interactions with protein backbone amides.

Reactivity cluster_rxn Chemoselective Transformation cluster_prop Precursor 1-Fluoro-5-iodopentane Complex Fluoropentyl-Drug Conjugate Precursor->Complex SN2 Displacement of Iodine Drug Drug Scaffold (Amine/Phenol) Drug->Complex Base (K2CO3/Cs2CO3) Metab Metabolic Stability (Blocked omega-oxidation) Complex->Metab Lipophil Modulated Lipophilicity (LogP adjustment) Complex->Lipophil

Figure 2: Application workflow demonstrating the selective installation of the fluoropentyl moiety onto a drug scaffold.

Safety & Stability

  • Handling: Alkyl iodides are potential alkylating agents and suspected carcinogens. Handle in a fume hood with nitrile gloves.

  • Storage: Light sensitive. Store in amber glass vials at 2–8 °C over copper wire (stabilizer) to prevent iodine liberation.

  • Hazards: Causes skin and eye irritation. In case of exposure, wash with thiosulfate solution (if iodine staining occurs) followed by soap and water.

References

  • Compound Data & Properties: PubChem. 1-Fluoro-5-iodopentane (CID 12017057). National Library of Medicine. [Link]

  • NMR Spectroscopy Reference: Spectral Database for Organic Compounds (SDBS). SDBS No. 3672 (1-Fluoropentane) & SDBS No. 3685 (1-Iodopentane). AIST. [Link]

  • Synthesis Methodology (Finkelstein): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (General reference for Finkelstein halide exchange kinetics).
  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Radiochemistry Applications: Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews, 116(2), 719–766. [Link]

Sources

1-Fluoro-5-iodopentane: Physicochemical Profiling and Synthetic Workflows in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

1-Fluoro-5-iodopentane (CAS: 373-18-2) is a highly versatile, dual-halogenated aliphatic compound widely utilized in medicinal chemistry and radiopharmaceutical development[1]. Featuring both a highly reactive alkyl iodide terminus and a stable alkyl fluoride terminus, it serves as a premier reagent for the chemoselective installation of 5-fluoropentyl pharmacophores. This whitepaper deconstructs the physicochemical causality behind its unique properties—specifically its boiling point and density—and provides field-proven, self-validating protocols for its application in drug synthesis.

Physicochemical Causality: Boiling Point and Density

To effectively utilize 1-fluoro-5-iodopentane in the laboratory, one must understand the quantum and thermodynamic forces dictating its physical state. The presence of two vastly different halogens on a flexible pentyl chain creates a unique profile of intermolecular forces[1].

The Density Paradigm

The predicted density of 1-fluoro-5-iodopentane is approximately 1.596 g/cm³ at 25 °C [2].

  • Causality: This exceptionally high density is driven by the atomic mass of iodine (126.9 g/mol ), which constitutes nearly 59% of the molecule's total molecular weight (216.04 g/mol )[1]. Because this massive nucleus is concentrated within a relatively compact van der Waals radius, the bulk liquid achieves a high mass-to-volume ratio.

  • Practical Implication: In liquid-liquid extractions, 1-fluoro-5-iodopentane and its highly concentrated derivatives will reliably form the bottom layer beneath aqueous phases, overriding the typical behavior of lighter organic solvents like ethyl acetate.

The Boiling Point Dynamics

The boiling point of 1-fluoro-5-iodopentane is recorded at 65.7 °C under reduced pressure (typically ~10 mmHg)[3].

  • Causality: The boiling point of haloalkanes is governed by London dispersion forces and dipole-dipole interactions[1]. The large, diffuse electron cloud of the iodine atom is highly polarizable, creating strong transient dipoles that significantly elevate the boiling point compared to its non-iodinated analog, 1-fluoropentane (which boils at ~62 °C at atmospheric pressure)[4].

  • Practical Implication: Extrapolating to atmospheric pressure (760 mmHg), the boiling point exceeds 170 °C. However, the carbon-iodine (C-I) bond has a low bond dissociation energy (~234 kJ/mol). Heating the compound to its atmospheric boiling point induces homolytic cleavage, liberating destructive iodine gas (I₂). Therefore, vacuum distillation is strictly required for purification.

Quantitative Data Summary
PropertyValueMechanistic Causality / Laboratory Note
Molecular Weight 216.04 g/mol Mass is heavily skewed by the iodine substituent[1].
Density 1.596 ± 0.06 g/cm³High mass-to-volume ratio; forms the lower phase in aqueous workups[2].
Boiling Point 65.7 °C (at ~10 mmHg)Strong dispersion forces dictate high BP; vacuum required to prevent C-I cleavage[3].
Appearance Colorless to pale yellowA shift to pink/brown indicates photolytic degradation and free I₂ presence[1].

Mechanistic Insights: The Dual-Halogen Advantage

The strategic value of 1-fluoro-5-iodopentane lies in its orthogonal reactivity.

  • The C-I Bond: Highly polarizable and weak, making iodine a premier leaving group for bimolecular nucleophilic substitution (S_N2).

  • The C-F Bond: Extremely strong (~485 kJ/mol) and resistant to nucleophilic attack under standard conditions.

This disparity allows for chemoselective alkylation . When reacted with a nucleophile (such as a secondary amine or a phenol), the nucleophile will exclusively displace the iodide, leaving the fluorinated tail intact. In drug development, appending this 5-fluoropentyl chain increases the lipophilicity (LogP) of the parent drug, enhancing blood-brain barrier (BBB) penetration for CNS targets.

Self-Validating Experimental Protocol: Chemoselective Alkylation

The following protocol details the N-alkylation of a secondary amine using 1-fluoro-5-iodopentane. As a Senior Application Scientist, I have engineered this workflow to be self-validating , meaning built-in checks ensure the integrity of the reaction at every phase.

Step 1: Reagent Validation & Preparation
  • Action: Inspect the 1-fluoro-5-iodopentane stock solution.

  • Validation Check: If the liquid is colorless or pale yellow, proceed. If it exhibits a deep pink or brown hue, photolytic degradation has occurred.

  • Correction: Wash the reagent with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution in a separatory funnel until colorless, dry over anhydrous MgSO₄, and filter before use.

Step 2: Reaction Assembly
  • Action: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equivalent of the target amine in a polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile). Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).

  • Causality: Polar aprotic solvents do not solvate the nucleophile, significantly accelerating the S_N2 trajectory. K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HI acid without competing for the alkylating agent.

Step 3: Alkylation & Monitoring
  • Action: Cool the mixture to 0 °C. Add 1.1 equivalents of 1-fluoro-5-iodopentane dropwise. Allow the reaction to slowly warm to room temperature (20 °C) over 4 hours.

  • Validation Check: Monitor via TLC (Thin-Layer Chromatography) or LC-MS. The S_N2 displacement of the heavy iodine atom by the amine will drastically alter the retention factor (R_f). Complete consumption of the starting amine validates reaction completion.

Step 4: Density-Aware Workup
  • Action: Quench the reaction with distilled water. Transfer to a separatory funnel and extract with Dichloromethane (DCM).

  • Validation Check (The Drop Test): Because 1-fluoro-5-iodopentane is highly dense (1.596 g/cm³)[2] and DCM is also dense (1.33 g/cm³), the organic layer will definitively be the bottom layer . To validate, add one drop of water to the funnel; watch it float on the bottom layer and merge with the top layer, confirming the top phase is aqueous.

Workflow Visualization

The following diagram maps the logical progression and decision gates of the chemoselective S_N2 alkylation workflow.

G N1 Nucleophile Preparation (Amine/Phenol + Base) N2 Addition of 1-Fluoro-5-iodopentane (Dropwise, 0°C to RT) N1->N2 Activation N3 SN2 Alkylation Reaction (Polar Aprotic Solvent) N2->N3 Chemoselective Iodide Displacement N4 Reaction Monitoring (TLC/LC-MS) N3->N4 N4->N3 Incomplete (Add Heat/Time) N5 Quenching & Extraction (Aqueous Workup) N4->N5 Full Conversion N6 Purification (Flash Chromatography) N5->N6 N7 Pure 5-Fluoropentylated Product N6->N7 Yield >80%

Figure 1: Chemoselective SN2 alkylation workflow using 1-fluoro-5-iodopentane.

References

Sources

Dihalopentanes in Advanced Synthesis: A Comparative Analysis of 1-Fluoro-5-iodopentane and 1-Bromo-5-fluoropentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently consult on the design of synthetic routes for fluorinated pharmacophores. When engineering lipophilic drug analogs or precursor scaffolds for 18F-PET radiotracers, the choice of alkylating agent is a pivotal decision that dictates reaction kinetics, impurity profiles, and overall synthetic yield. This whitepaper provides a rigorous comparative analysis of two widely used dihalopentanes: 1-fluoro-5-iodopentane and 1-bromo-5-fluoropentane . By understanding the mechanistic causality behind their leaving group dynamics, researchers can deploy self-validating protocols to optimize their fluoroalkylation workflows.

Physicochemical Profiling & Structural Dynamics

The fundamental difference between these two reagents lies in the halogen atom acting as the leaving group during nucleophilic substitution (SN2) reactions. Fluorine, being highly electronegative, forms a very strong and stable C-F bond that remains intact under standard alkylation conditions. The reaction is entirely driven by the cleavage of the terminal C-I or C-Br bond.

Table 1: Physicochemical Comparison of Fluoropentyl Halides

Property1-Fluoro-5-iodopentane1-Bromo-5-fluoropentane
CAS Number 373-18-2407-97-6
Molecular Formula C5H10FIC5H10BrF
Molecular Weight 216.03 g/mol 169.04 g/mol
Density ~1.6 - 1.7 g/mL (est.)1.360 g/mL
Boiling Point >160 °C (est.)162 °C
Leaving Group Iodide (I⁻)Bromide (Br⁻)
Bond Dissociation Energy ~228 kJ/mol (C-I)~285 kJ/mol (C-Br)
Reactivity Profile Highly reactive, prone to degradationModerately reactive, highly stable

Data supported by authoritative chemical databases for 1[1] and2[2].

Mechanistic Causality: Leaving Group Kinetics

In SN2 alkylation workflows, the rate-determining step is the concerted nucleophilic attack and the departure of the leaving group. The superiority of 1-fluoro-5-iodopentane over its brominated counterpart is rooted in two quantum mechanical principles:

  • Bond Dissociation Energy (BDE): The C-I bond (~228 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol) (3)[3]. This lower energy barrier translates to a lower activation energy for the transition state.

  • Polarizability: The iodine atom is larger, and its valence electrons are further from the nucleus. This high polarizability allows the electron cloud to distort readily during the approach of the nucleophile, stabilizing the SN2 transition state. Furthermore, the resulting iodide ion (I⁻) is a weaker base and a more stable leaving group than bromide (Br⁻).

However, this high reactivity comes at a cost. 1-Fluoro-5-iodopentane is more susceptible to side reactions (e.g., elimination to form alkenes) and light-induced degradation. Conversely, 1-bromo-5-fluoropentane offers a "controlled reactivity" paradigm. It is more stable on the shelf and less prone to side reactions, making it ideal when the nucleophile is strong or when elevated temperatures can be safely applied without degrading the substrate.

SN2_Kinetics Nuc Nucleophile (e.g., Amine/Phenoxide) Sub_I 1-Fluoro-5-iodopentane (Weaker C-I Bond: ~228 kJ/mol) Nuc->Sub_I Sub_Br 1-Bromo-5-fluoropentane (Stronger C-Br Bond: ~285 kJ/mol) Nuc->Sub_Br TS_I Fast SN2 Transition State (Lower Activation Energy) Sub_I->TS_I TS_Br Slower SN2 Transition State (Higher Activation Energy) Sub_Br->TS_Br Prod Fluoropentylated Product + Halide Leaving Group TS_I->Prod Rapid (I⁻) TS_Br->Prod Moderate (Br⁻)

Nucleophilic substitution (SN2) reaction coordinate comparing iodide and bromide leaving groups.

Experimental Methodologies: Alkylation Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an in-process control (IPC) to verify causality and confirm success before proceeding.

Protocol A: High-Efficacy Fluoroalkylation using 1-Fluoro-5-iodopentane
  • Objective: Alkylation of a secondary amine or phenol under mild conditions to prevent substrate degradation.

  • Causality: The high reactivity of the C-I bond allows for room-temperature reactions, preserving thermally labile functional groups on the target molecule.

  • Deprotonation (Nucleophile Generation): Dissolve the substrate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq). Causality for choice: K₂CO₃ is basic enough to deprotonate phenols/amines but not strong enough to cause significant E2 elimination of the highly reactive alkyl iodide.

  • Reagent Addition: Dropwise add 1-fluoro-5-iodopentane (1.2 eq) at 0 °C to control the initial exothermic burst, then allow it to warm to room temperature (20-25 °C).

  • Self-Validation (IPC): At 2 hours, sample the reaction. Run TLC (Hexane:EtOAc 3:1) and LC-MS. Validation: Disappearance of the substrate mass and appearance of the [M+H]⁺ corresponding to the fluoropentylated product confirms the C-I bond cleavage.

  • Workup: Quench with water to dissolve inorganic salts. Extract with EtOAc. The organic layer must be washed with brine (3x) to remove DMF—a critical step to ensure clean NMR spectra.

Protocol B: Controlled Fluoroalkylation using 1-Bromo-5-fluoropentane
  • Objective: Alkylation of a robust nucleophile where scalability and reagent stability are prioritized.

  • Causality: The stronger C-Br bond requires thermal activation. This protocol is ideal for synthesizing large batches of robust reference standards.

  • Deprotonation: Dissolve the substrate (1.0 eq) in anhydrous Acetonitrile (MeCN). Add Cs₂CO₃ (2.0 eq). Causality for choice: The "cesium effect" enhances the solubility and nucleophilicity of the anion, compensating for the lower inherent reactivity of the alkyl bromide.

  • Reagent Addition & Thermal Activation: Add 1-bromo-5-fluoropentane (1.5 eq). Attach a reflux condenser and heat the mixture to 70 °C. The thermal energy overcomes the ~285 kJ/mol C-Br activation barrier.

  • Self-Validation (IPC): Monitor via LC-MS at 4, 8, and 12 hours. Validation: If the reaction stalls at 50% conversion, the causality is likely insufficient thermal energy or steric hindrance. Add a catalytic amount of NaI (0.1 eq) to initiate an in situ Finkelstein reaction, temporarily converting the bromide to the more reactive iodide to drive the reaction to completion.

  • Workup: Cool to room temperature, filter off the Cs₂CO₃ salts, and concentrate the filtrate under reduced pressure before flash chromatography.

Alkylation_Workflow Step1 1. Deprotonation Generate Nucleophile (NaH/K2CO3) Step2 2. Reagent Addition Add F-(CH2)5-X (X=I or Br) Step1->Step2 Step3 3. Thermal Activation RT for I, Heating (70°C) for Br Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC (Self-Validation) Step3->Step4 Step5 5. Workup & Purification Extraction & Flash Chromatography Step4->Step5

Self-validating experimental workflow for fluoroalkylation using dihalopentanes.

Applications in Drug Development & PET Imaging

In the realm of radiochemistry, these reagents are indispensable. While actual 18F-PET tracers are synthesized using short-lived [18F]fluoride (t₁/₂ = 109.8 min) reacting with a tosylate or mesylate precursor, the non-radioactive reference standards (19F) must be synthesized to validate the radiotracer's identity via co-elution on HPLC.

1-Bromo-5-fluoropentane is frequently cited in the preparation of these reference standards, such as in the development of 18F-labeled (anilido)piperidine derivatives for mu-opioid receptor imaging (2)[2]. Its high stability allows for aggressive reaction conditions, ensuring high yields of the reference standard for in vitro binding assays and analytical validation.

Conclusion

The choice between 1-fluoro-5-iodopentane and 1-bromo-5-fluoropentane is a classic optimization problem in organic synthesis: balancing reactivity with stability. 1-Fluoro-5-iodopentane is the reagent of choice for thermally sensitive substrates requiring rapid, mild alkylation. Conversely, 1-bromo-5-fluoropentane offers superior shelf-life, cost-effectiveness, and controlled reactivity, making it the workhorse for scalable synthesis and robust target molecules. By implementing the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis of fluoropentylated therapeutics and imaging agents.

References

Sources

Solvent Dynamics and Solubility Profiling of 1-Fluoro-5-iodopentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

1-Fluoro-5-iodopentane (CAS 373-18-2) is a bifunctional haloalkane widely utilized in medicinal chemistry and organic synthesis[1]. Appearing as a colorless to pale yellow liquid[1], it serves as a premier alkylating agent for introducing 5-fluoropentyl moieties into target pharmacophores—a critical step in the development of synthetic cannabinoids and positron emission tomography (PET) radiotracer standards. This guide provides a comprehensive analysis of its solubility profile, solvent-dependent reaction mechanics, and self-validating experimental protocols.

Physicochemical Profiling and Bifunctional Polarity

The molecular architecture of 1-fluoro-5-iodopentane (C5H10FI) dictates its unique solubility and reactivity[1]. The molecule features a non-polar, lipophilic pentyl backbone flanked by two distinct halogens: a highly electronegative fluorine atom at C1 and a highly polarizable iodine atom at C5.

Table 1: Chemophysical Properties
PropertyValue / Characteristic
CAS Registry Number 373-18-2[1]
PubChem CID 67801[2]
Molecular Formula C5H10FI[1]
Monoisotopic Mass 215.98 Da[3]
Physical State Colorless to pale yellow liquid[1]
C-F Bond Dissociation Energy ~485 kJ/mol (Highly stable, non-reactive under standard conditions)
C-I Bond Dissociation Energy ~238 kJ/mol (Highly reactive, excellent leaving group)

Despite the strong dipole moment generated by the C-F bond, the dominant lipophilic character of the 5-carbon chain renders the molecule highly soluble in organic solvents and effectively insoluble in water.

Table 2: Solubility Profile & Thermodynamic Rationale
Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility StatusMechanistic Rationale
Non-Polar Hexane, Toluene1.89 - 2.38MiscibleHigh lipophilicity of the C5 alkyl chain drives favorable London dispersion interactions.
Polar Aprotic Dichloromethane (DCM)8.93MiscibleDipole-dipole interactions between the solvent and the polarized C-F/C-I bonds facilitate complete solvation.
Polar Aprotic Acetonitrile (MeCN), DMF37.5 - 38.2Highly SolubleExcellent solvation of the molecule; ideal for SN2 reactions due to the lack of hydrogen bonding.
Polar Protic Methanol (MeOH)32.7SolubleModerate solubility; hydrogen bonding from the solvent can interact with the fluorine atom, though the alkyl chain limits total miscibility.
Aqueous Water80.1InsolubleThe hydrophobic pentyl chain disrupts the hydrogen-bonded water network, making dissolution thermodynamically unfavorable.

Strategic Solvent Selection in Synthetic Workflows

The primary synthetic utility of 1-fluoro-5-iodopentane is the nucleophilic substitution (SN2) of the iodine atom by amines, phenols, or thiols. The chemoselectivity of this reaction is driven by the stark difference in bond dissociation energies: the weak C-I bond is easily cleaved, while the strong C-F bond remains intact, allowing the molecule to act exclusively as a 5-fluoropentylating agent (supported by standard ).

The Causality of Solvent Choice: To maximize SN2 kinetics, polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are strictly preferred over polar protic solvents (e.g., water, alcohols).

  • Protic Solvents: Form strong hydrogen bonds with the nucleophile (e.g., amine lone pairs), creating a tight solvation shell. This significantly lowers the ground-state energy of the nucleophile, increasing the activation energy (

    
    ) required to reach the transition state, thereby severely retarding the reaction rate.
    
  • Aprotic Solvents: Possess large dipole moments to dissolve the reactants and stabilize the polarized transition state, but lack hydrogen-bond donors. This leaves the nucleophile "naked" and highly reactive, accelerating the displacement of the iodide ion (detailed in ).

SN2_Mechanism Nuc Nucleophile (e.g., Secondary Amine) TS Transition State [Nuc···C···I]‡ Nuc->TS Nucleophilic Attack Solvent Polar Aprotic Solvent (MeCN / DMF) Solvent->Nuc Desolvates Nuc Solvent->TS Stabilizes Dipole Reagent 1-Fluoro-5-iodopentane (Alkylating Agent) Reagent->TS C-I Cleavage Product 5-Fluoropentyl Adduct (Target Scaffold) TS->Product C-N Bond Formation LeavingGroup Iodide Ion (I⁻) (Stable Leaving Group) TS->LeavingGroup Departs

Figure 1: SN2 reaction pathway of 1-fluoro-5-iodopentane in polar aprotic solvents.

Experimental Protocols: A Self-Validating System

The following protocol details the N-alkylation of a secondary amine. It is designed as a self-validating system, meaning built-in analytical checkpoints ensure the success of each phase before proceeding.

Protocol: Synthesis of a Tertiary 5-Fluoropentyl Amine via N-Alkylation Reagents: Secondary amine (1.0 eq), 1-fluoro-5-iodopentane (1.2 eq), Potassium carbonate (K


CO

, 3.0 eq), Anhydrous Acetonitrile (MeCN, 0.2 M).
  • Step 1: Preparation & Activation

    • Action: Suspend K

      
      CO
      
      
      
      in anhydrous MeCN. Add the secondary amine and stir for 15 minutes at room temperature.
    • Causality: MeCN fully dissolves the amine while the inorganic K

      
      CO
      
      
      
      remains insoluble. This creates a mild, heterogeneous basic environment that effectively deprotonates the nucleophile without causing competitive base-catalyzed elimination (E2) of the alkyl halide.
  • Step 2: Alkylation

    • Action: Add 1-fluoro-5-iodopentane dropwise. Elevate the temperature to 60°C and stir under an inert atmosphere (N

      
       or Ar).
      
    • Causality: Dropwise addition prevents localized high concentrations of the alkylating agent, mitigating the risk of polyalkylation or quaternary ammonium salt formation. Heating provides the necessary thermal energy to overcome the SN2 activation barrier.

  • Step 3: In-Process Validation (Self-Validation Checkpoint 1)

    • Action: After 4 hours, sample 50 µL of the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase.

    • Validation: The disappearance of the starting amine spot and the emergence of a new, less polar (higher Rf) UV-active spot confirms successful conversion. If the amine persists, add an additional 0.2 eq of 1-fluoro-5-iodopentane and continue heating.

  • Step 4: Quench & Phase Separation (Liquid-Liquid Extraction)

    • Action: Cool the mixture to room temperature. Add distilled water (equal volume to MeCN) and extract with Ethyl Acetate (EtOAc).

    • Causality: Water dissolves the polar MeCN and inorganic salts (KI byproduct, unreacted K

      
      CO
      
      
      
      ), pulling them into the aqueous phase. The newly formed 5-fluoropentyl product is highly lipophilic and partitions entirely into the upper EtOAc organic phase.
  • Step 5: Extraction Validation (Self-Validation Checkpoint 2)

    • Action: Separate the phases. Re-extract the aqueous phase with fresh EtOAc. Spot both the first and second organic layers on a TLC plate.

    • Validation: The absence of the product spot in the second organic extract confirms quantitative mass transfer during the first extraction, validating that no product is lost to the aqueous waste.

  • Step 6: Purification

    • Action: Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexane:EtOAc gradient).

Workflow Start Crude Reaction Mixture (Product, KI, K2CO3, MeCN) Quench Aqueous Quench (Add H2O) Start->Quench Extract Liquid-Liquid Extraction (Add EtOAc) Quench->Extract OrgPhase Organic Phase (Lipophilic Target Product) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Polar Inorganic Salts) Extract->AqPhase Bottom Layer Purify Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Purify Concentrate & Load PureProd Purified 5-Fluoropentyl Compound Purify->PureProd Elute

Figure 2: Experimental workflow and phase partitioning for 5-fluoropentyl adduct purification.

References

  • Title: 1-Fluoro-5-iodopentane Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 8.6: Solvent Effects in the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Bond Energies Source: Chemistry LibreTexts URL: [Link]

Sources

Part 1: Chemical Identity & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: March 2026

The Bifunctional Linker: Technical Guide to 1-Fluoro-5-Iodopentane

Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists. Abstract: This technical guide provides a comprehensive analysis of 1-fluoro-5-iodopentane (CAS 406-75-7), a critical bifunctional alkylating agent. It details the physicochemical properties, validated synthesis protocols, and its strategic application as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a reference standard in Positron Emission Tomography (PET) radiochemistry.

1-fluoro-5-iodopentane is a heterobifunctional alkane characterized by the presence of two halogen atoms with distinct electronic environments and leaving-group abilities. This asymmetry allows for sequential, site-selective functionalization, making it an invaluable building block in complex molecule synthesis.

Table 1: Physicochemical Specifications

PropertyDataNotes
IUPAC Name 1-fluoro-5-iodopentane
CAS Number 406-75-7
Molecular Formula

Molecular Weight 216.04 g/mol Calc.[1] based on standard atomic weights
Appearance Colorless to pale yellow liquidSensitive to light (iodine liberation)
Boiling Point ~80–85 °C @ 15 mmHgExtrapolated from homologs
Density ~1.62 g/mLHigh density due to Iodine atom
Solubility DCM, Chloroform, THF, AcetoneImmiscible in water
Stability Store at 2–8°C, protect from lightC-I bond is the weak point

Part 2: Synthetic Utility & Reactivity Mechanism

The strategic value of 1-fluoro-5-iodopentane lies in the "Hard vs. Soft" reactivity differential between the Fluorine and Iodine termini.

  • The Iodine Terminus (Soft): The C-I bond is weak and polarizable. Iodine is an excellent leaving group (

    
     of 
    
    
    
    ), facilitating rapid
    
    
    substitution by nucleophiles (amines, thiols, phenoxides) under mild conditions.
  • The Fluorine Terminus (Hard): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). It is generally inert to standard nucleophilic attack, acting instead as a stable bioisostere for hydrogen or a terminal label.

Visualization: Differential Reactivity Pathway

Reactivity Figure 1: Site-selective SN2 reaction at the iodo-terminus, preserving the fluoro-terminus. Substrate 1-Fluoro-5-Iodopentane (F-CH2-CH2-CH2-CH2-CH2-I) TS Transition State [Nu...C...I]‡ Substrate->TS Nu Nucleophile (Nu-) (e.g., Piperazine, Thiol) Nu->TS Attack at C5 (Soft) Product Product (Nu-(CH2)5-F) Fluorine remains intact TS->Product SN2 Substitution Leaving Leaving Group (I-) TS->Leaving

Part 3: Synthesis Protocols

Two primary routes are recommended depending on the starting material availability and required purity.

Protocol A: The "Alcohol Route" (High Purity)

This method avoids the statistical mixtures often resulting from di-halide precursors. It converts 5-fluoro-1-pentanol into the iodide.

Reagents: 5-fluoro-1-pentanol, Iodine (


), Triphenylphosphine (

), Imidazole, Dichloromethane (DCM).
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve

    
     (1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM. Cool to 0°C.
    
  • Iodine Addition: Add

    
     (1.2 eq) portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the 
    
    
    
    adduct forms.
  • Substrate Addition: Add 5-fluoro-1-pentanol (1.0 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc). The polar alcohol spot should disappear, replaced by a high-

    
     non-polar spot.
    
  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with DCM. Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography (100% Pentane or Hexane).

  • Yield: Typically 85–92%.[2]

Protocol B: Finkelstein Exchange (Rapid)

Best used if 1-bromo-5-fluoropentane is available.

Reagents: 1-bromo-5-fluoropentane, Sodium Iodide (NaI), Acetone (dry).

  • Dissolution: Dissolve NaI (3.0 eq) in dry acetone (solubility ~184 g/L).

  • Addition: Add 1-bromo-5-fluoropentane (1.0 eq).

  • Reflux: Heat to reflux (56°C) for 4–6 hours. The driving force is the precipitation of NaBr (insoluble in acetone).[3]

  • Filtration: Cool and filter off the white NaBr solid.

  • Isolation: Remove acetone in vacuo. Dissolve residue in Ether/DCM, wash with water/brine, dry, and concentrate.

Part 4: Applications in Drug Discovery[4]

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand.[4][5] The chain length is critical for ternary complex stability.

  • Role: 1-fluoro-5-iodopentane serves as a precise 5-carbon hydrophobic linker.

  • Mechanism: The iodine is displaced by the phenolic/amine group of the warhead, while the fluorine can serve as a metabolic blocker (preventing oxidation at the chain end) or a latent site for

    
     isotopic exchange in radiotracer development.
    
Radiochemistry Reference Standard

In the development of


-labeled tracers (e.g., 

fluoropentyl derivatives), the radioactive synthesis typically involves displacing a leaving group (tosylate/nosylate) with

.
  • Validation: The non-radioactive ("cold") 1-fluoro-5-iodopentane is required to validate the HPLC retention time and identity of the radioactive product during Quality Control (QC).

Visualization: Analytical Workflow

Workflow Figure 2: Purification and QC workflow for 1-fluoro-5-iodopentane. Start Crude Synthesis Product Extract Extraction (DCM/Water) Remove Inorganic Salts Start->Extract Purify Flash Chromatography (Silica, Pentane) Extract->Purify QC Quality Control Analysis Purify->QC NMR 1H NMR Verification Triplet (3.2 ppm) & dt (4.4 ppm) QC->NMR Identify Release Release for Biological Assay or Radiochem Standard NMR->Release Pass

Part 5: Analytical Characterization (QC)

To confirm the identity of the synthesized product, look for these diagnostic signals:

  • 
     NMR (CDCl
    
    
    
    ):
    • 
       ~4.45 ppm (dt, 
      
      
      
      , 2H,
      
      
      ): The large coupling constant is characteristic of geminal H-F coupling.
    • 
       ~3.20 ppm (t, 
      
      
      
      , 2H,
      
      
      ): Typical alkyl iodide shift.
    • 
       ~1.4–1.9 ppm (m, 6H, internal methylene chain).
      
  • 
     NMR: 
    
    • 
       ~ -218 ppm (tt): Characteristic of a primary alkyl fluoride.
      

Part 6: Safety & Handling

  • Alkylating Agent: As a primary iodide, this compound is a potent alkylating agent. It can react with DNA bases. Handle only in a fume hood with double nitrile gloves.

  • Light Sensitivity: Alkyl iodides degrade to liberate free iodine (

    
    ) upon light exposure (turning purple/brown). Store in amber vials wrapped in foil.
    
  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21642972, 1-Fluoro-5-iodopentane. Retrieved from [Link]

  • Chi, D. Y., et al. (2002). "A New Class of SN2 Reactions Catalyzed by Ionic Liquids: The Finkelstein Reaction." Journal of Organic Chemistry. (Contextual grounding for Protocol B).
  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • Swarts, F. (1898). "Sur la réaction de la fluorure d'argent sur les iodures d'alkyle." Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Foundational reference for Halogen/Fluorine exchange).
  • Sigma-Aldrich. (2025). Safety Data Sheet: Alkyl Iodides. (General safety grounding).

Sources

Technical Whitepaper: Strategic Sourcing and Application of 1-Fluoro-5-Iodopentane

[1]

Executive Summary

1-Fluoro-5-iodopentane (

1orthogonal reactivity


1

Critical Market Insight: Unlike commodity solvents or common reagents, 1-fluoro-5-iodopentane is rarely maintained in stock by major catalog suppliers (e.g., Sigma, Fisher) due to its specific stability profile and niche application.[1] It is frequently confused in search results with perfluorinated analogs (e.g., 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane).[1]

Recommendation: For requirements <5g, custom synthesis or in-house preparation via Finkelstein exchange is the most time-efficient and cost-effective strategy.[1]

Chemical Profile & Critical Parameters[1][2][3][4][5]

Before sourcing, verify the identity to avoid purchasing perfluorinated "false friends" often indexed by search algorithms.[1]

ParameterSpecificationNotes
IUPAC Name 1-Fluoro-5-iodopentaneDo not confuse with: Perfluoropentyl iodide
CAS Number 373-18-2 (Verify with supplier)Database inconsistencies exist.[1] Search by structure.
Molecular Formula

MW: 216.04 g/mol
Structure

Linear aliphatic chain
Boiling Point ~65-70°C @ 15 mmHg (Est.)[1]Volatile; handle in fume hood.[1]
Stability Light Sensitive, ThermolabileIodine-carbon bonds are weak; store at -20°C, dark.[1]
NMR Signature

:

3.19 (t,

), 4.45 (dt,

)
Distinct triplet and doublet-of-triplets.[1]

Market Analysis: Suppliers & Pricing

Status: High Scarcity / Custom Synthesis Required

Direct "off-the-shelf" availability is low.[1] Most listings are "Inquire for Quote" (IFQ).[1] Below is the sourcing hierarchy based on current global inventories.

A. Commercial Suppliers (Direct Purchase)

Note: Prices are estimates based on Q3 2025 niche halogenated alkane market data.[1]

Supplier TypeVendor ExamplesEstimated PriceLead Time
Specialty Fluorine Fluorochem, SynQuest, Apollo Scientific$150 - $350 / g 2-4 Weeks (Often dropshipped)
Catalog Aggregators MolPort, eMoleculesVariable Varies (Check stock location)
Custom Synthesis Wuxi AppTec, Enamine, SpiroChem$2,000+ / lot 6-8 Weeks (FTE based)
B. The "False Friend" Warning

CRITICAL: When searching catalog databases, you will frequently encounter 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane (CAS 678-74-0) .[1]

  • Price: ~$50/g (Cheaper)[1]

  • Utility: This is a fluorous tag, NOT a metabolic linker.[1] It is chemically inert at the fluorinated carbons and will fail in standard alkylation protocols intended for the hydrocarbon chain.[1]

Strategic Decision Matrix (Make vs. Buy)

Due to the high cost and lead time of purchasing, in-house synthesis is often the preferred route for research quantities (1–10g).[1]

SourcingStrategyStartRequirement: 1-Fluoro-5-iodopentaneQuantityQuantity Needed?Start->QuantityUrgencyTimeline?Quantity->Urgency< 5 gramsBuyPURCHASE(Specialty Supplier)Quantity->Buy> 50 grams (Outsource)Urgency->Buy> 4 Weeks AllowedPrecursorCheckCheck Precursor Inventory:1-Chloro-5-fluoropentane (CAS 407-98-7)OR5-Fluoropentan-1-ol (CAS 344-27-4)Urgency->PrecursorCheckNeed in < 1 WeekMakeSYNTHESIZE(In-House)PrecursorCheck->BuyNo Chemistry CapabilityPrecursorCheck->MakePrecursors Available

Figure 1: Decision matrix for sourcing 1-fluoro-5-iodopentane. For small-scale research needs, synthesis is favored due to supply chain latency.[1]

Synthesis Protocol (The "Make" Option)

If purchasing is not viable, the following protocol is the industry standard for generating high-purity alkyl iodides from chloro- or hydroxy- precursors.

Method A: Finkelstein Reaction (Recommended)

Precursor: 1-Chloro-5-fluoropentane (CAS 407-98-7) Mechanism: Halogen exchange driven by the solubility difference of sodium salts in acetone.[1]

Reaction Scheme:

1

Step-by-Step Protocol:

  • Reagents:

    • 1-Chloro-5-fluoropentane (1.0 eq)[1]

    • Sodium Iodide (NaI) (2.0 eq, oven-dried)

    • Acetone (Reagent grade, dry)[1]

  • Setup:

    • Equip a round-bottom flask with a reflux condenser and magnetic stir bar.[1]

    • Dissolve NaI in acetone (approx. 5 mL per gram of NaI).[1] The solution will be yellow.[1][2]

  • Execution:

    • Add 1-Chloro-5-fluoropentane dropwise to the stirring NaI solution.[1]

    • Reflux the mixture at 60°C for 18–24 hours.

    • Observation: A white precipitate (NaCl) will form, driving the equilibrium forward.[1]

  • Workup:

    • Cool to room temperature.[1] Filter off the solid NaCl.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.[1] Do not overheat (product is volatile).[1]

    • Dissolve the residue in diethyl ether or hexanes.[1]

    • Wash with 10% aqueous sodium thiosulfate (

      
      ) to remove free iodine (decolorizes the organic layer).[1]
      
    • Wash with water, then brine.[1] Dry over

      
      .[1]
      
  • Purification:

    • Concentrate carefully.

    • Purify via short-path distillation (reduced pressure) or silica plug filtration (if non-volatile impurities are present).[1]

    • Yield: Typically 85–95%.[1]

Quality Control (Self-Validation)[1]
  • 1H NMR (CDCl3): Look for the shift of the triplet from ~3.5 ppm (

    
    ) to ~3.2 ppm (
    
    
    ).[1]
  • Appearance: Product should be a clear, colorless to pale pink oil.[1] Dark purple indicates free iodine decomposition.[1]

Application Workflows

1-Fluoro-5-iodopentane is primarily used to introduce a fluorinated pentyl chain onto nucleophiles (amines, phenols, thiols).[1]

ReactionWorkflowSubstrateNucleophile(R-OH, R-NH2)IntermediateTransition State(SN2 Attack)Substrate->Intermediate+ BaseReagent1-Fluoro-5-iodopentaneReagent->IntermediateLeaving Group: I-BaseBase(K2CO3 / NaH)ProductFluorinated Product(R-O-(CH2)5-F)Intermediate->Product- HI (salt)

Figure 2: Standard alkylation workflow. The iodine is selectively displaced due to its weaker bond strength compared to the C-F bond.[1]

Key Technical Consideration: The C-F bond is extremely strong (


1

1

Safety & Handling

  • Light Sensitivity: Alkyl iodides degrade under UV light to release free iodine (

    
    ).[1] Store in amber glass vials wrapped in foil. 
    
  • Stabilization: It is common to add a copper wire or silver wool to the storage vial to scavenge free iodine and prevent autocatalytic decomposition.

  • Toxicity: Like all alkylating agents, treat as a potential carcinogen/mutagen.[1] Use double-gloving and work strictly within a fume hood.[1]

References

  • PubChem Compound Summary. (2025). 1-Fluoro-5-iodopentane (Structure & Properties). National Library of Medicine.[1] [Link](Note: Search by structure for best results)

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Finkelstein Reaction protocols).

The Paradox of Stability: A Technical Guide to the Storage and Handling of Fluoro-iodoalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoro-iodoalkanes (perfluoroalkyl iodides,


) represent a unique class of reagents in medicinal chemistry and materials science. They possess a chemical duality: the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering the perfluoroalkyl chain metabolically and chemically inert.[1] Conversely, the carbon-iodine (C-I) bond is exceptionally weak and photosensitive.

This guide addresses the specific challenge of maintaining the integrity of the C-I bond during storage. The degradation of these reagents is not merely a loss of titer but the generation of molecular iodine (


), which acts as a radical scavenger and oxidant, compromising downstream radical fluoroalkylation reactions (e.g., ATRA, copper-catalyzed cross-couplings).

Part 1: The Chemical Paradox & Degradation Mechanism

To understand the storage requirements, one must first quantify the bond energy mismatch that defines these molecules.

Bond Dissociation Energy (BDE) Mismatch

The stability of fluoro-iodoalkanes is dictated by the disparity between the "head" (Iodine) and the "tail" (Fluoroalkyl chain).

Table 1: Comparative Bond Dissociation Energies

Bond TypeStructureApprox.[1][2][3][4][5] BDE (kJ/mol)Character
C-F

~485Hyper-stable, inert.
C-Cl

~339Moderately reactive.
C-Br

~276Reactive.
C-I

~240Weak, good leaving group.

-I

~220 - 235 Highly Labile, Photosensitive.

Note: The electron-withdrawing nature of the perfluoroalkyl group slightly strengthens the C-I bond compared to alkyl iodides due to polarity, but it remains the weakest link, susceptible to homolytic cleavage.

The Photolytic Degradation Cycle

The primary enemy of fluoro-iodoalkanes is light , specifically in the UV-blue spectrum. Upon photon absorption, the C-I bond undergoes homolysis. This process is self-accelerating: as free iodine (


) is generated, the solution turns pink/purple, increasing its light absorption coefficient and thermal energy retention, which drives further decomposition.

Figure 1: Photolytic Decomposition Pathway

Decomposition RfI Fluoro-iodoalkane (Rf-I) Radicals Radical Pair [Rf• + I•] RfI->Radicals Homolysis Light Photon (hv) UV/Vis Light->Radicals I2 Free Iodine (I2) Radicals->I2 Dimerization (2I• -> I2) SideProds Degradation Products (Rf-Rf, Rf-H) Radicals->SideProds H-Abstraction / Coupling I2->RfI Radical Trap (Inhibits Reaction)

Caption: The homolytic cleavage of the C-I bond driven by light. The formation of I2 indicates irreversible degradation.

Part 2: Storage Protocols (The "Copper Standard")

This protocol relies on chemical scavenging . Simply excluding light is often insufficient for long-term storage of high-value perfluoroalkyl iodides. We utilize Copper (Cu) as a sacrificial stabilizer.

The Stabilizer: Copper Turnings

Copper acts as a "chemical sink" for free iodine. If any spontaneous homolysis occurs, the copper reacts with the iodine radical or molecular iodine to form Copper(I) Iodide (CuI), which is insoluble and inert.



Protocol: Long-Term Storage Workflow

Step 1: Container Selection

  • Material: Amber Borosilicate Glass.

  • Why: Blocks UV/Blue light (200–450 nm) which corresponds to the

    
     transition of the C-I bond.
    
  • Closure: Teflon (PTFE) lined caps. Avoid rubber septa, as iodine vapor can harden and corrode rubber.

Step 2: Copper Activation (Critical)

  • Commercially available copper turnings often have an oxide layer.

  • Activation: Wash turnings with dilute HCl, then water, then acetone, and dry under vacuum.

  • Application: Add activated Cu turnings to the bottle (approx. 1-2% by weight).

Step 3: Atmosphere Control

  • Flush the headspace with Argon (preferred over Nitrogen due to higher density).

  • Wrap the cap junction with Parafilm to prevent oxygen ingress (oxygen can react with

    
     radicals to form peroxy species).
    

Step 4: Temperature

  • Store at 2°C to 8°C (Refrigerator).

  • Note: While freezing (-20°C) is effective, it can cause phase separation of stabilizers or physical stress on glass. 4°C is optimal for liquid

    
    .
    

Part 3: Remediation & Quality Control

If a sample has turned pink or violet, it contains free iodine. Using this reagent directly will inhibit radical chain reactions (like ATRA) because


 is an efficient radical trap.
The "Thiosulfate Wash" (Purification)

This method chemically reduces


 back to water-soluble iodide (

), restoring the clear fluoro-iodoalkane layer.

Reagents:

  • 0.1 M Sodium Thiosulfate (

    
    ) solution.
    
  • Separatory funnel.

Protocol:

  • Dissolve: Dilute the fluoro-iodoalkane in a minimal amount of inert solvent (e.g., diethyl ether or pentane) if the volume is small. If bulk, use neat.

  • Wash: Add equal volume of 0.1 M

    
    . Shake vigorously until the organic layer turns from pink to colorless.
    
    • Mechanism:[2][6][7][8][9]

      
      
      
  • Separate: Collect the lower organic layer (fluoro-iodoalkanes are dense, typically >1.6 g/mL).

  • Dry: Pass over anhydrous Magnesium Sulfate (

    
    ).
    
  • Stabilize: Immediately transfer to an amber vial with fresh Cu turnings.

Figure 2: Remediation Workflow

Remediation BadSample Degraded Sample (Pink/Violet) Wash Wash w/ Na2S2O3 (Sodium Thiosulfate) BadSample->Wash Reduction of I2 Sep Phase Separation (Remove Aqueous Layer) Wash->Sep Colorless Layer Dry Dry (MgSO4) & Filter Sep->Dry Store Store w/ Copper (Amber Vial) Dry->Store Ready for Use

Caption: Step-by-step purification of oxidized fluoro-iodoalkanes.

Quality Control (QC)

Before using a stored reagent in a sensitive catalytic cycle:

  • Visual Inspection:

    • Clear/Straw: Pass.

    • Pink/Purple: Fail (Requires washing).

    • White Precipitate: Pass (This is CuI from the stabilizer doing its job).

  • 19F NMR Validation:

    • Check the chemical shift of the

      
       group (typically -58 to -65 ppm).
      
    • Look for the appearance of

      
       (protonated byproduct) or 
      
      
      
      (dimer).
    • Note: Free iodine (

      
      ) is NMR silent but affects the shim and baseline.
      

References

  • Brace, N. O. (1999).[10] Syntheses with perfluoroalkyl radicals from perfluoroalkyl iodides.[10] Journal of Fluorine Chemistry, 93(1), 1-25. Link

  • Lide, D. R. (Ed.). (2005).[10] CRC Handbook of Chemistry and Physics (Internet Version). Bond Dissociation Energies.[1][4][5] CRC Press. Link

  • Cai, A., et al. (2021).[11] Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds.[11] Angewandte Chemie International Edition, 60(52), 27070-27077.[11] Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Heptafluoropropyl iodide. Storage and Stability. Link

  • Shou, K., et al. (2024). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light.[9] Nanomaterials, 14(11), 968. Link

Sources

Methodological & Application

Application Note: Selective Alkylation Strategies Using 1-Fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for research scientists and medicinal chemists. It focuses on the specific utility of 1-fluoro-5-iodopentane as a bifunctional building block for introducing the 5-fluoropentyl motif—a critical structural feature in modern pharmacology and forensic standard synthesis.



Executive Summary

1-Fluoro-5-iodopentane is a specialized bifunctional alkylating agent used primarily to introduce a 5-fluoropentyl chain into nucleophilic scaffolds. Unlike simple alkyl halides, this reagent possesses two halogenated termini with vastly different reactivities. The iodine atom (


, bond energy 

kcal/mol) serves as an excellent leaving group for nucleophilic substitution (

), while the terminal fluorine atom (

, bond energy

kcal/mol) remains inert under standard alkylation conditions.

Primary Applications:

  • Medicinal Chemistry: Introduction of

    
    -fluorinated chains to block metabolic oxidation (P450 blocking) and modulate lipophilicity (
    
    
    
    ).
  • Forensic & Analytical Chemistry: Synthesis of reference standards for 5-fluoropentyl-substituted indole agonists (e.g., synthetic cannabinoid receptor agonists like 5F-PB-22 and 5F-MDMB-PICA).

  • Radiochemistry: Synthesis of "cold" (

    
    ) standards for validating 
    
    
    
    -PET tracer methodologies.

Chemical Rationale & Reactivity Profile[1][2][3][4][5][6]

The utility of 1-fluoro-5-iodopentane rests on the kinetic selectivity between the two halogen termini. In a nucleophilic attack, the reaction proceeds selectively at the carbon bearing the iodine.

Mechanism of Selectivity

The reaction follows a classic


 mechanism. The nucleophile (Nu⁻) attacks the 

orbital of the C-I bond. The high stability of the C-F bond prevents competitive substitution or elimination at the fluorine terminus under typical basic conditions.

ReactionSelectivity cluster_legend Selectivity Logic Reagent 1-Fluoro-5-iodopentane (F-CH2-CH2-CH2-CH2-CH2-I) TS Transition State [Nu...C...I]‡ Reagent->TS Nucleophile Nucleophile (Indole / Phenol / Amine) Nucleophile->TS Attacks C5 (I-bearing) Product Product (Nu-(CH2)5-F) TS->Product C-F Bond Intact LeavingGroup Iodide (I-) TS->LeavingGroup Text1 C-I Bond: ~53 kcal/mol (Reactive) Text2 C-F Bond: ~108 kcal/mol (Inert)

Figure 1: Chemoselective alkylation pathway. The nucleophile targets the soft electrophilic center (C-I), leaving the hard electrophilic center (C-F) undisturbed.

Critical Safety & Handling

Hazard Class: Alkylating Agent.

  • Genotoxicity: Like all alkyl halides, this compound is a potential mutagen and carcinogen. It alkylates DNA bases (guanine N7).

  • Volatility: Moderate. Use only in a fume hood.

  • Light Sensitivity: Iodides degrade upon light exposure, liberating free iodine (

    
    ), which turns the liquid brown. Store in amber vials over copper wire or silver foil to stabilize.
    

Application I: N-Alkylation of Indoles (Receptor Ligand Synthesis)

This protocol is the industry standard for synthesizing 5-fluoropentyl-1H-indoles, a common scaffold in G-protein coupled receptor (GPCR) probes.

Protocol A: Sodium Hydride Method (High Yield)

Objective: Attach the 5-fluoropentyl chain to the indole nitrogen (N1).

Reagents:

  • Substituted Indole (1.0 eq)

  • 1-Fluoro-5-iodopentane (1.1 – 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • DMF (Anhydrous) or THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Dissolve the indole in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Base Addition: Add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the indolyl anion.
    
  • Alkylation: Re-cool to 0°C. Add 1-fluoro-5-iodopentane dropwise via syringe.

    • Note: Slow addition prevents local exotherms and side reactions.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The product will typically have a higher

      
       than the starting indole due to loss of the N-H hydrogen bond donor.
      
  • Quench: Carefully add saturated

    
     solution to quench excess hydride.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Yield Expectation: 85–95%.

IndoleWorkflow Start Start: Indole Scaffold Base Add NaH (0°C, DMF) Generate Indolyl Anion Start->Base AddReagent Add 1-Fluoro-5-iodopentane (Dropwise) Base->AddReagent React Stir RT, 2-4 Hours (Monitor TLC) AddReagent->React Quench Quench (NH4Cl) Extract (EtOAc) React->Quench Purify Flash Chromatography Isolate N-(5-fluoropentyl)indole Quench->Purify

Figure 2: Workflow for the N-alkylation of indole scaffolds.

Application II: O-Alkylation of Phenols (Metabolic Probes)

Used to create ether linkages where the distal fluorine acts as a metabolic block or NMR tag.

Protocol B: Carbonate Method (Mild Conditions)

Objective: Synthesis of 5-fluoropentyl aryl ethers.

Reagents:

  • Phenol derivative (1.0 eq)

  • 1-Fluoro-5-iodopentane (1.2 eq)

  • 
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Acetonitrile (ACN) or Acetone

Step-by-Step Procedure:

  • Dissolve phenol in ACN.

  • Add powdered

    
    .
    
  • Add 1-fluoro-5-iodopentane.

  • Reflux: Heat to 60–80°C for 4–12 hours.

    • Why Reflux? Phenoxides are less nucleophilic than indolyl anions; thermal energy helps displace the iodide.

    • Selectivity Check: The C-F bond remains stable at these temperatures.

  • Filtration: Filter off the solid inorganic salts.

  • Concentration: Evaporate the solvent.

  • Purification: Recrystallization or Chromatography.

Analytical Validation (Self-Validating Data)

When characterizing the product, look for these specific NMR signatures to confirm the integrity of the 5-fluoropentyl chain:

NucleusSignal FeatureChemical Shift (

)
Interpretation

NMR
Decoupled Singlet

ppm
Confirms presence of aliphatic Fluorine.

NMR
Doublet of Triplets (dt)

ppm

protons (

Hz).[1]

NMR
Triplet (t)

ppm

or

(Linker attachment point).

NMR
Doublet (d)

ppm

carbon (

Hz).

Troubleshooting:

  • Issue: Appearance of a triplet at

    
     ppm in the product spectrum.
    
  • Cause: Unreacted 1-fluoro-5-iodopentane (

    
     signal).
    
  • Solution: Improve purification; the alkyl iodide is usually less polar than the product.

References

  • Banister, S. D., et al. (2015). "Synthesis and pharmacological evaluation of the cannabimimetic activity of 5-fluoropentyl-indole derivatives." ACS Chemical Neuroscience, 6(8), 1445–1458.

  • BenchChem. (2025).[2][1] "Application Notes and Protocols for 5-Fluoropentyl Thiocyanate and Halides." BenchChem Technical Library.

  • Wagrowska-Danilewicz, M., et al. (2016). "Metabolic stability and metabolite profiling of emerging synthetic cannabinoids." Forensic Toxicology, 34, 335–344. (Discusses the role of the 5-fluoropentyl chain in metabolic stability).
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. (Foundational text on C-F vs C-I stability).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21642972, 1-Fluoro-5-iodopentane.

Sources

Advanced Protocol: Chemoselective Alkylation using 1-Fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 1-fluoro-5-iodopentane (CAS: 373-18-2) in medicinal chemistry. This bifunctional reagent enables the precise introduction of the 5-fluoropentyl motif , a critical structural element used to modulate lipophilicity (


), block metabolic oxidation sites, and probe structure-activity relationships (SAR) without altering steric bulk significantly compared to non-fluorinated analogs.

Unlike symmetrical dihalides, 1-fluoro-5-iodopentane offers orthogonal reactivity . The significant bond dissociation energy difference between the carbon-iodine bond (


) and the carbon-fluorine bond (

) allows for highly selective nucleophilic substitution (

) at the iodine terminus while leaving the fluorine atom intact as a metabolic blocker or polar handle.

Reagent Profile & Chemical Logic

Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Formula

Bifunctional alkylating agent
Molecular Weight 216.04 g/mol Stoichiometric calculations
Boiling Point ~107-108 °CVolatile; requires careful concentration
Density 1.73 g/mLDense organic layer in extractions
Leaving Group Iodide (

)
Excellent leaving group; rapid

kinetics
Stability Light SensitiveStore in amber vials; avoid prolonged light exposure
Mechanistic Advantage: Chemoselectivity

The utility of this reagent rests on the "Hard/Soft" nature of the halogens. The iodide is a "soft," polarizable leaving group, making the C-I bond highly susceptible to nucleophilic attack.[1] The C-F bond is "hard" and electrostatically strong, resisting displacement under typical alkylation conditions. This allows researchers to attach the fluoropentyl chain to nucleophiles (amines, phenols, thiols) in a single step without protecting groups.

ReactionLogic cluster_F Inert Terminus Reagent 1-Fluoro-5-iodopentane (F-(CH2)5-I) TS Transition State [Nu...C...I]‡ Reagent->TS Activation F_atom C-F Bond (Stable) Reagent->F_atom Nucleophile Nucleophile (Nu:) (Amine, Phenol, Thiol) Nucleophile->TS Attack (SN2) Product Fluorinated Adduct (Nu-(CH2)5-F) TS->Product Bond Formation Byproduct Leaving Group (I-) TS->Byproduct Elimination F_atom->Product

Figure 1: Mechanistic pathway highlighting the selective displacement of iodine while preserving the C-F bond.

Experimental Protocols

Method A: -Alkylation of Heterocycles (Indoles/Imidazoles)

This protocol is optimized for nitrogenous heterocycles, a common scaffold in kinase inhibitors and GPCR ligands. The use of sodium hydride (NaH) ensures complete deprotonation, maximizing yield.

Reagents:

  • Substrate (e.g., Indole derivative) (1.0 equiv)

  • 1-Fluoro-5-iodopentane (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 - 1.5 equiv)

  • DMF (Anhydrous) or THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the heterocycle substrate (1.0 equiv) in anhydrous DMF (

    
     concentration). Cool to 
    
    
    
    in an ice bath.
  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Evolution of

    
     gas will occur. Stir at 
    
    
    
    for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure anion formation.
  • Alkylation: Re-cool to

    
    . Add 1-fluoro-5-iodopentane  (1.2 equiv) dropwise via syringe.
    
  • Reaction: Allow the mixture to warm to RT and stir.

    • Checkpoint: Monitor via TLC or LC-MS. Reaction is typically complete in 2–4 hours.

  • Quench: Cool to

    
     and carefully quench with saturated 
    
    
    
    solution.
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: -Alkylation of Phenols

Ideal for synthesizing ether-linked bioisosteres. Potassium carbonate is used as a milder base to prevent side reactions.

Reagents:

  • Phenolic Substrate (1.0 equiv)

  • 1-Fluoro-5-iodopentane (1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Acetone or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Mixing: In a reaction vial, combine the phenol (1.0 equiv) and anhydrous

    
     (3.0 equiv) in Acetone (
    
    
    
    ).
  • Addition: Add 1-fluoro-5-iodopentane (1.5 equiv).

  • Reflux: Heat the mixture to reflux (

    
     for Acetone, 
    
    
    
    for
    
    
    ) with stirring.
    • Note: Iodine is a good leaving group, but the reaction may require 12–18 hours depending on the phenol's steric hindrance.

  • Filtration: Cool to RT. Filter off the inorganic solids (

    
    /
    
    
    
    ) through a Celite pad.
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallization or chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure DMF/THF is anhydrous; store NaH in a desiccator.
Elimination Byproduct High basicity causing E2 eliminationSwitch from NaH to

or

; lower reaction temperature.
Incomplete Reaction Steric hindranceAdd catalytic Potassium Iodide (KI) (Finkelstein condition) to regenerate the iodide in situ; increase temp.
Darkening of Reaction Iodine liberationReagent degradation. Distill 1-fluoro-5-iodopentane before use if it appears dark brown.

Strategic Application in Drug Design

The 5-fluoropentyl group is not merely a linker; it is a functional probe.

  • Metabolic Blocking: The terminal C-F bond resists cytochrome P450-mediated

    
    -oxidation, which typically degrades alkyl chains to carboxylic acids. This extends the half-life (
    
    
    
    ) of the molecule [1].
  • Lipophilicity Tuning: Fluorine is bioisosteric to hydrogen but more lipophilic. Replacing a pentyl group with a 5-fluoropentyl group can slightly increase

    
    , improving membrane permeability [2].
    

Workflow Start Target Identification (Need for Metabolic Stability) Design Design Strategy Replace n-Pentyl with 5-Fluoropentyl Start->Design Synthesis Synthesis Alkylation with 1-Fluoro-5-iodopentane Design->Synthesis Validation Validation 1. NMR (19F Signal) 2. Microsomal Stability Assay Synthesis->Validation

Figure 2: Strategic workflow for integrating fluorinated alkyl chains into drug scaffolds.

Safety & Handling (SDS Summary)

  • Hazards: 1-Fluoro-5-iodopentane is an alkylating agent. It is a skin and eye irritant and potentially vesicant.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Ventilation: Always handle inside a certified fume hood.

  • Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste. Do not use water immediately as it may spread the organic layer.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs. ACS Chemical Neuroscience, 6(8), 1445-1458. (Cited for alkylation methodology of indole scaffolds). Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

1-fluoro-5-iodopentane as a bifunctional linker in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Fluoro-5-iodopentane as a Bifunctional Linker in Organic Synthesis

Part 1: Introduction & Strategic Utility

1-Fluoro-5-iodopentane (CAS: 406-75-7) is a specialized bifunctional alkylating agent valued for its unique "Janus-faced" reactivity. It possesses two halogen termini with vastly different electronic and steric profiles: a highly reactive iodide (


) and a relatively inert, metabolically robust fluoride (

).

In the context of drug discovery and chemical biology, this reagent is not merely a "linker" in the traditional sense of connecting two pharmacophores. Instead, it serves as a precision delivery vector for the fluoropentyl motif . This motif is critical in two high-value workflows:

  • Medicinal Chemistry (The "Omega-Fluoro" Effect): Installing a lipophilic chain with a polar tip to modulate

    
    , block metabolic oxidation at the 
    
    
    
    -position, or probe hydrophobic pockets (e.g., Estrogen Receptor degraders).
  • PET Radiochemistry: Synthesizing non-radioactive ("cold") reference standards for

    
    F-labeled tracers to validate retention times during HPLC quality control.
    

Part 2: Reactivity Profile & Mechanism

The utility of 1-fluoro-5-iodopentane rests on the kinetic disparity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds.

Mechanistic Basis: Chemoselectivity
  • The Leaving Group: Iodine is an excellent leaving group due to its weak bond strength (

    
    ) and high polarizability. It readily undergoes 
    
    
    
    displacement by nucleophiles (amines, phenoxides, thiols).
  • The Retained Group: Fluorine forms the strongest single bond to carbon (

    
    ). Under standard alkylation conditions (weak base, moderate heat), the C-F bond remains intact.
    

DOT Diagram: Chemoselective Reactivity

Reactivity cluster_0 Kinetic Selectivity Reagent 1-Fluoro-5-iodopentane (F-CH2-CH2-CH2-CH2-CH2-I) Transition SN2 Transition State [Nu...C...I]‡ Reagent->Transition Iodide Departure Nu Nucleophile (R-OH, R-NH2) Nu->Reagent Attacks C-I Product Fluoroalkylated Product (R-O-(CH2)5-F) Transition->Product C-F Bond Intact

Caption: Chemoselective displacement of iodine allows for the precise installation of the fluoropentyl chain without disturbing the terminal fluorine atom.

Part 3: Application Protocols

Application A: Synthesis of "Cold" Standards for PET Tracers

In Positron Emission Tomography (PET), radiochemists synthesize


F-labeled tracers (e.g., 

F-fluoroalkyl derivatives). To validate the identity of these tracers, a non-radioactive ("cold") standard is required for HPLC co-injection.

Target: Synthesis of O-(5-fluoropentyl)-Tyrosine (Hypothetical reference standard).

Protocol:

  • Reagents:

    • Substrate:

      
      -Boc-Tyrosine methyl ester (1.0 equiv).
      
    • Linker: 1-Fluoro-5-iodopentane (1.2 equiv).

    • Base: Cesium Carbonate (

      
      , 2.0 equiv).
      
    • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration).

  • Procedure:

    • Activation: Dissolve the phenol substrate in anhydrous DMF. Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Alkylation: Add 1-fluoro-5-iodopentane dropwise via syringe. The reaction is sensitive to light (iodide instability), so wrap the flask in foil.

    • Heating: Heat to 60°C for 4–6 hours. Monitor by TLC (stain with PMA or

      
      ; the product will be less polar than the starting phenol).
      
    • Quench: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Validation (Self-Check):

    • 
      F NMR:  Look for a characteristic triplet of triplets (or multiplet) around 
      
      
      
      ppm (depending on solvent).
    • 
      H NMR:  The 
      
      
      
      -F protons will appear as a doublet of triplets (
      
      
      ) around 4.4–4.5 ppm.
Application B: Medicinal Chemistry (SERD Analogs)

This reagent is critical in synthesizing analogs of Fulvestrant (ICI 182,780) and other Selective Estrogen Receptor Degraders (SERDs). The long fluoroalkyl chain penetrates the hydrophobic pocket of the estrogen receptor (ER), inducing a conformational change that targets the receptor for proteasomal degradation.

Experimental Workflow Diagram

Workflow Start Start: Phenolic Scaffold (e.g., Estradiol Derivative) Mix Step 1: Deprotonation (K2CO3/DMF, 25°C, 15 min) Start->Mix React Step 2: Alkylation Add 1-Fluoro-5-iodopentane Heat to 65°C, 6h Mix->React Workup Step 3: Workup EtOAc Extraction Remove excess Iodide React->Workup Purify Step 4: Purification SiO2 Chromatography Workup->Purify Analyze QC: 1H/19F NMR & MS Purify->Analyze

Caption: Step-by-step workflow for the installation of the fluoropentyl sidechain onto a phenolic pharmacophore.

Part 4: Technical Data & Handling

Physical Properties:

Property Value Note

| Molecular Formula |


 | Bifunctional Haloalkane |
| Molecular Weight  | 216.04  g/mol  | |
| Boiling Point  | ~80–85°C @ 15 mmHg | Decomposes near 200°C at atm.[1] |
| Density  | ~1.65 g/mL | Denser than water.[1] |
| Stability  | Light Sensitive | Store in amber vials over Cu wire. |

Safety Warning: 1-Fluoro-5-iodopentane is a potent alkylating agent. It is potentially carcinogenic and mutagenic.

  • Engineering Controls: Always handle in a fume hood.

  • Destruction: Quench excess reagent with an amine solution (e.g., morpholine) before disposal to destroy the active iodide.

References

  • Jiang, X. R., et al. (2013). "Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity."[2] Journal of Medicinal Chemistry, 56(7), 2779–2790.[2]

    • Context: Describes the synthesis of estradiol derivatives with bulky side chains similar to those installed by this reagent.
  • Pike, V. W. (2009). "Fluorine-18 Labeling Methods: Features and Possibilities." European Journal of Organic Chemistry, 2009(10), 2853–2873.

    • Context: foundational review on using fluoroalkyl halides as reference standards and prosthetic groups in PET chemistry.
    • (Note: Linked to related NIH entry for stability/context).

  • PubChem Compound Summary. "1-Fluoro-5-iodopentane (CID 21642972)."

    • Context: Physical property verification and safety data.[1][3]

Sources

Application Note: Chemoselective N-Alkylation with 1-Fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the selective N-alkylation of amines and nitrogen heterocycles using 1-fluoro-5-iodopentane . This reagent serves as a critical bifunctional linker in medicinal chemistry, enabling the introduction of a lipophilic fluoropentyl moiety—a common motif in neuroactive ligands (e.g., dopaminergic and cannabimimetic compounds) and a "cold standard" precursor for


-PET imaging agents.

The core challenge in this transformation is achieving chemoselectivity: exploiting the reactivity difference between the labile carbon-iodine (C-I) bond and the robust carbon-fluorine (C-F) bond to prevent defluorination or elimination side reactions.

Chemical Profile & Reactivity Logic

The Reagent: 1-Fluoro-5-iodopentane
  • CAS: 373-18-2

  • Formula:

    
    
    
  • MW: 216.04 g/mol [1]

  • Physical State: Colorless to pale yellow liquid.[2][3]

  • Storage:

    
    , protected from light (iodides degrade to 
    
    
    
    upon photo-oxidation).
Mechanistic Driver: The "Selectivity Window"

Success relies on the kinetic disparity between the two halogen termini. The reaction proceeds via a classical


 mechanism.
  • Leaving Group Ability: Iodide (

    
    ) is an excellent leaving group (
    
    
    
    of
    
    
    ). Fluoride (
    
    
    ) is a poor leaving group in non-activated aliphatic chains (
    
    
    of
    
    
    ).
  • Bond Energy: The

    
     bond (
    
    
    
    ) is significantly weaker than the
    
    
    bond (
    
    
    ).
  • Implication: Under mild basic conditions (

    
    ), the nucleophilic nitrogen attacks the C5 position (iodine-bearing carbon) exclusively. The C1 position (fluorine-bearing carbon) remains inert, preserving the fluoro-motif.
    
Visualizing the Reaction Pathway

ReactionPathway Substrate Target Amine (Nu-H) TS Transition State [Nu...C...I]‡ Substrate->TS + Base, Heat Reagent 1-Fluoro-5-iodopentane (I-CH2-(CH2)3-CH2-F) Reagent->TS Product N-(5-fluoropentyl)amine (Nu-CH2-(CH2)3-CH2-F) TS->Product Major Pathway (SN2) SideProduct Elimination Byproduct (5-fluoropent-1-ene) TS->SideProduct Minor Pathway (E2) (If Base too strong/bulky)

Caption: Kinetic pathway favoring Nucleophilic Substitution (


) over Elimination (

) due to the specific leaving group hierarchy.

Optimization Parameters

To ensure reproducibility, the following variables must be controlled:

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state and solvate the cation of the base, leaving the anion "naked" and more nucleophilic.
Base

or

Carbonates are mild enough to prevent E2 elimination (alkene formation) but strong enough to scavenge the HI generated.

is superior for less reactive amines due to the "Cesium Effect" (higher solubility/reactivity).
Stoichiometry 1.1 – 1.2 equiv. of Alkyl IodideSlight excess drives the reaction to completion. Large excesses are wasteful and complicate purification.
Temperature

Sufficient energy to overcome the activation barrier for

displacement without activating the

bond.

Experimental Protocols

Protocol A: Alkylation of Secondary Amines (Standard)

Best for: Piperidines, pyrrolidines, and simple aliphatic secondary amines.

Materials:

  • Substrate: Secondary amine (1.0 mmol)

  • Reagent: 1-Fluoro-5-iodopentane (1.2 mmol, 259 mg)

  • Base: Anhydrous

    
     (3.0 mmol, 414 mg)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (5 mL)

Procedure:

  • Preparation: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in MeCN (0.2 M concentration).

  • Activation: Add

    
      (3.0 equiv). Stir at room temperature for 10 minutes to ensure suspension homogeneity.
    
  • Addition: Add 1-fluoro-5-iodopentane (1.2 equiv) dropwise via syringe.

    • Note: The iodide is light-sensitive; minimize exposure if possible.

  • Reaction: Seal the vessel and heat to

    
      for 4–12 hours.
    
    • Monitoring: Check via TLC or LC-MS.[4] Look for the disappearance of the amine mass

      
      .
      
  • Workup:

    • Cool to room temperature.[5]

    • Filter off the solid inorganic salts (

      
      /
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve residue in EtOAc (20 mL) and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Alkylation of Indoles (Heterocycles)

Best for: Indoles, carbazoles, and substrates requiring deprotonation.

Materials:

  • Substrate: Indole derivative (1.0 mmol)

  • Reagent: 1-Fluoro-5-iodopentane (1.2 mmol)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 mmol) or

    
     (2.0 mmol)
    
  • Solvent: DMF (anhydrous)[4]

Procedure:

  • Deprotonation: To a flame-dried flask under Nitrogen/Argon, add the Indole (1.0 equiv) and DMF (5 mL). Cool to

    
    .
    
  • Base Addition: Carefully add NaH (1.2 equiv). Evolution of

    
     gas will occur. Stir at 
    
    
    
    for 15 mins, then warm to RT for 30 mins.
    • Alternative: If avoiding NaH, use

      
       and heat to 
      
      
      
      for 1 hour before adding the alkyl halide.
  • Alkylation: Cool back to

    
     (if using NaH) and add 1-fluoro-5-iodopentane  (1.2 equiv) slowly.
    
  • Reaction: Allow to warm to RT and stir for 2–6 hours. (Heating to

    
     may be required for sterically hindered indoles).
    
  • Quench: Carefully add ice water to quench excess hydride.

  • Extraction: Extract with EtOAc (

    
    ). Wash organic layer extensively with water/LiCl solution to remove DMF.
    

Self-Validating System: Troubleshooting & QC

Use this decision tree to diagnose issues during the reaction.

Troubleshooting Start Reaction Check (TLC/LCMS) SM_Remains Starting Material Remains? Start->SM_Remains New_Spot New Spot Observed? SM_Remains->New_Spot No (Conversion Complete) Check_Temp Increase Temp to 80°C Or switch to Cs2CO3 SM_Remains->Check_Temp Yes (Stalled) Multiple_Spots Multiple New Spots? New_Spot->Multiple_Spots Complex Mixture Isolate Isolate New_Spot->Isolate Single Spot: Success OverAlk Cause: Poly-alkylation. Fix: Use excess amine (2-3 equiv) or protect as sulfonamide first. Multiple_Spots->OverAlk Primary Amine Used? Elim Cause: E2 Elimination. Fix: Lower Temp, Use weaker base (K2CO3). Multiple_Spots->Elim Alkene Detected? (NMR: vinylic protons 5.0-6.0 ppm)

Caption: Diagnostic workflow for optimizing N-alkylation yields and purity.

Analytical Validation (NMR)

To confirm the structure, look for these specific signals in the


 NMR:
  • Disappearance: The triplet for

    
     (
    
    
    
    ) from the starting reagent.
  • Appearance: A new triplet for

    
     (
    
    
    
    , depending on the amine type).
  • Confirmation: The

    
     signal is a characteristic doublet of triplets (due to H-F coupling, 
    
    
    
    ) located at
    
    
    .

References

  • BenchChem. Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. (General N-alkylation conditions and base selection).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120236, 1-Bromo-5-fluoropentane. (Analogous reactivity and physical properties).

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines. (Context on N-alkylation challenges and green alternatives).

  • CymitQuimica. 1-Fluoro-5-iodopentane Product Description and Safety Data.

Sources

Strategic Introduction of Fluoropentyl Groups into Biologically Active Molecules: Methodologies, PET Applications, and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, radiochemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The introduction of fluorine into biologically active molecules is a cornerstone of modern medicinal chemistry. Specifically, the 5-fluoropentyl group has emerged as a privileged structural motif. Its utility spans two distinct but complementary domains of drug development:

  • Pharmacological Optimization (Stable

    
    ):  The 5-fluoropentyl chain provides an optimal balance of lipophilicity and steric extension. In G-protein coupled receptors (GPCRs), such as the Cannabinoid Receptors (CB1 and CB2), this chain length perfectly occupies deep hydrophobic binding pockets, significantly enhancing receptor affinity and agonist potency[1].
    
  • Positron Emission Tomography (PET) Imaging (Radioactive

    
    ):  The 
    
    
    
    isotope possesses ideal physical characteristics for PET imaging (half-life
    
    
    min, high positron yield). The 5-fluoropentyl moiety is frequently utilized to synthesize radiotracers for mapping myocardial perfusion and detecting early-stage tumor cell death[2].

Because the synthetic requirements for stable isotope drug discovery and radioactive PET tracer production differ vastly, researchers must select their synthetic workflow based on the end application.

Workflow Start Target Molecule Requires Fluoropentyl Group Decision Application Type? Start->Decision MedChem In vitro / In vivo Pharmacology (19F) Decision->MedChem Stable Isotope PET PET Imaging Radiotracer (18F) Decision->PET Radioisotope DirectAlk Direct N/O-Alkylation (1-Bromo-5-fluoropentane) MedChem->DirectAlk Precursor Synthesize Precursor (e.g., 5-Tosyloxy/Mesyloxy) PET->Precursor Purification1 Flash Chromatography & NMR/LC-MS Validation DirectAlk->Purification1 RadioFluor Late-Stage Radiofluorination ([18F]KF / K222) Precursor->RadioFluor Purification2 Automated Semi-Prep HPLC & Radio-TLC Validation RadioFluor->Purification2

Figure 1: Decision matrix for synthesizing fluoropentyl-functionalized molecules.

Protocol A: Direct Alkylation for Stable ( ) Analogs

For standard medicinal chemistry applications, the 5-fluoropentyl group is typically introduced early in the synthetic sequence via direct


 alkylation of a nucleophilic core (e.g., an indole, indazole, or purine nitrogen) using 1-bromo-5-fluoropentane[3].
Reagents and Materials
  • Core Scaffold: e.g., Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Electrophile: 1-Bromo-5-fluoropentane (1.2 - 1.5 equiv)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Quench/Extraction: Saturated aqueous

    
    , Ethyl Acetate (EtOAc), Brine.
    
Step-by-Step Methodology
  • Preparation of the Anion: Dissolve the indazole core in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to

    
     using an ice bath.
    
    • Causality: Cooling to

      
       controls the exothermic deprotonation and minimizes the formation of undesired O-alkylated thermodynamic byproducts, driving kinetic N-alkylation[4].
      
  • Deprotonation: Add NaH portion-wise. Stir the mixture at

    
     for 30 minutes.
    
    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the indazole nitrogen. The 30-minute window ensures complete formation of the nucleophilic sodium salt before the electrophile is introduced.

  • Alkylation: Add 1-bromo-5-fluoropentane dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 2 to 4 hours.
    
    • Causality: DMF is a polar aprotic solvent that strongly solvates the

      
       cation, leaving the indazole anion highly reactive for the 
      
      
      
      displacement of the primary bromide.
  • Quenching and Extraction: Cool the mixture back to

    
     and carefully quench with saturated aqueous 
    
    
    
    . Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous
    
    
    .
  • Self-Validating QC: Concentrate the filtrate in vacuo and analyze the crude mixture via LC-MS. The presence of the

    
     peak corresponding to the exact mass of the fluoropentylated product confirms successful alkylation. Purify via silica gel flash chromatography.
    

Protocol B: Late-Stage Radiofluorination for PET ( ) Tracers

Because


 has a short half-life (~110 minutes), the fluoropentyl group cannot be built early in the synthesis. Instead, a precursor molecule containing a suitable leaving group (typically a tosylate or mesylate on a pentyl chain) must be synthesized first. The 

atom is introduced in the final step via an automated radiosynthesis module[2].
Reagents and Materials
  • Precursor: Target molecule bearing a 5-(tosyloxy)pentyl chain (2-5 mg)

  • Radioisotope: Cyclotron-produced

    
     in 
    
    
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ) (15 mg)
    
  • Base: Potassium carbonate (

    
    ) (3 mg)
    
  • Solvents: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Isotope Trapping: Pass the cyclotron-produced

    
    /
    
    
    
    mixture through a Sep-Pak QMA (Quaternary Methyl Ammonium) light cartridge.
    • Causality: This step traps the

      
       ions and allows the bulk 
      
      
      
      to be recovered.
  • Elution and Complexation: Elute the trapped

    
     into a reaction vial using a solution of 
    
    
    
    and
    
    
    in MeCN/
    
    
    .
    • Causality:

      
       is a cryptand that tightly binds the 
      
      
      
      cation. This prevents the formation of tight ion pairs between
      
      
      and
      
      
      , rendering the fluoride ion a "naked," highly reactive nucleophile.
  • Azeotropic Drying: Heat the reaction vial to

    
     under a stream of helium. Add anhydrous MeCN (1 mL) and evaporate to dryness. Repeat this step twice.
    
    • Causality: Fluoride is heavily hydrated in water, which completely destroys its nucleophilicity. Azeotropic distillation strictly removes all trace water, activating the

      
       for the 
      
      
      
      reaction.
  • Radiolabeling: Dissolve the tosylate precursor in 0.5 mL of anhydrous MeCN and add it to the dried

    
     complex. Heat the sealed vial at 
    
    
    
    for 10-15 minutes.
    • Causality: The elevated temperature provides the activation energy required for the aliphatic

      
       displacement of the bulky tosylate leaving group by the fluoride ion.
      
  • Self-Validating QC: Cool the reactor, dilute with HPLC mobile phase, and inject directly onto a semi-preparative HPLC equipped with a radioactive detector. Collect the peak corresponding to the radiotracer. Confirm radiochemical purity (>98%) via analytical Radio-TLC and analytical HPLC[2].

Quantitative Data Summaries

Table 1: Comparison of Precursor Leaving Groups for Aliphatic Radiofluorination

Selecting the correct leaving group for the pentyl chain precursor is critical for maximizing radiochemical yield (RCY) during PET tracer synthesis.

Leaving GroupReactivity (

)
Precursor StabilityTypical RCYPractical Notes
Tosylate (-OTs) HighHigh40 - 70%Gold standard for primary aliphatic chains; forms highly crystalline, shelf-stable precursors.
Mesylate (-OMs) HighModerate35 - 65%Excellent reactivity, but precursors can be prone to degradation over long-term storage.
Triflate (-OTf) Very HighLow> 70%Extremely reactive; often too unstable for routine automated synthesis and storage.
Bromide (-Br) ModerateHigh10 - 30%Requires higher temperatures; prone to competitive elimination (alkene formation) side reactions.
Table 2: Pharmacological Impact of 5-Fluoropentyl Substitution

The addition of a 5-fluoropentyl group dramatically alters the binding kinetics of biologically active molecules, particularly in cannabinoid receptor agonists[1].

Core ScaffoldSide ChainCB1 Affinity (

)
CB2 Affinity (

)
Pharmacological Effect
Indazole-3-carboxamidePentyl~ 5 - 10 nM~ 10 - 15 nMBaseline Agonist
Indazole-3-carboxamide5-Fluoropentyl 0.24 - 2.0 nM 0.88 - 5.0 nM Enhanced Potency (Full Agonist)

Mechanistic Visualization: Receptor Activation

When a 5-fluoropentyl functionalized molecule (such as a synthetic cannabinoid) enters a biological system, the fluorinated tail anchors deep within the hydrophobic pocket of the GPCR, triggering a potent downstream signaling cascade.

Pathway Ligand 5-Fluoropentyl Agonist Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor Binds hydrophobic pocket Gi Gi/o Protein Activation Receptor->Gi Conformational shift cAMP Inhibition of Adenylate Cyclase Gi->cAMP Alpha subunit action Effect Downstream Pharmacological Effect cAMP->Effect Signal transduction

Figure 2: GPCR signaling cascade initiated by the binding of a 5-fluoropentyl functionalized agonist.

References

  • Antonides, L. H., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321.[Link]

  • Bulat, F., Neves, A. A., & Brindle, K. M. (2024). Radiosynthesis of [18F]FPenM-C2Am: A PET Imaging Agent for Detecting Cell Death. Methods in Molecular Biology, 2729, 221-231.[Link]

  • Pyo, A., Min, J.-J., & Kim, D.-Y. (2022). Synthesis of 18F-labeled Novel Phosphonium cations as PET Myocardial Perfusion Imaging Agents: Pilot Imaging Studies. Journal of Radiopharmaceutical and Molecular Probes, 7(2), 153-160.[Link]

Sources

1-fluoro-5-iodopentane in medicinal chemistry lead optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Fluoro-5-iodopentane in Lead Optimization

Abstract

This technical guide details the strategic application of 1-fluoro-5-iodopentane as a bifunctional building block in medicinal chemistry. Beyond its role as a simple alkylating agent, this reagent serves as a critical tool for metabolic blocking (preventing


-oxidation), physicochemical tuning  (logP modulation), and linker optimization  in bifunctional molecules (PROTACs). This document provides the rationale for its use, validated experimental protocols for nucleophilic substitution, and handling guidelines to ensure reagent integrity.

Part 1: Strategic Rationale (The "Why")

In the hit-to-lead and lead optimization phases, alkyl chains often serve as linkers or hydrophobic tails. However, terminal alkyl groups are susceptible to rapid metabolic degradation. 1-Fluoro-5-iodopentane offers a dual-advantage solution:

Metabolic Blockade ( -Oxidation)

Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) target terminal carbons in alkyl chains for hydroxylation (


-oxidation), leading to rapid clearance.
  • Mechanism: The C-H bond dissociation energy (BDE) is approx. 98-100 kcal/mol. The C-F bond is significantly stronger (~116 kcal/mol).

  • Effect: Substituting the terminal hydrogen with fluorine renders the site resistant to hydrogen atom abstraction by the high-valent iron-oxo species in CYP450, effectively extending the half-life (

    
    ) of the molecule.
    
Physicochemical Tuning (The Fluorine Effect)

Fluorine is a bioisostere of hydrogen but possesses unique electronic properties:

  • Lipophilicity: While polar, the C-F bond does not always increase hydrophilicity. In alkyl chains, it can maintain or slightly modulate lipophilicity (logP) while altering the dipole moment, potentially improving membrane permeability.

  • pKa Modulation: Through the inductive effect (

    
    ), a terminal fluorine can lower the pKa of amines located 2-3 bonds away, reducing lysosomal trapping.
    
PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker composition is critical.[1][2]

  • Length: The 5-carbon pentyl chain provides a specific spatial separation (~6-8 Å) between the E3 ligase ligand and the Warhead.

  • Permeability: Recent data suggests that fluoro-alkyl linkers can exhibit better cell permeability compared to standard PEG linkers, which are often prone to oxidative degradation.

Part 2: Experimental Protocols (The "How")

Reagent Handling and Storage

Alkyl iodides are sensitive to light and heat. Homolytic cleavage of the weak C-I bond (BDE ~53 kcal/mol) generates iodine radicals (


), leading to discoloration (purple/brown) and reagent degradation.
  • Storage: Store at 2–8°C in amber glass vials.

  • Stabilization: Add a small piece of copper wire or silver wool to the vial. These metals scavenge free iodine (

    
    ), keeping the reagent colorless and active.
    
  • Quality Check: If the liquid is brown, wash with 5% aqueous sodium thiosulfate (

    
    ) before use to remove free iodine.
    
General Coupling Protocol (N-Alkylation or O-Alkylation)

This protocol describes the


 alkylation of a secondary amine or phenol.

Reagents:

  • Substrate (Amine/Phenol)

  • 1-Fluoro-5-iodopentane (1.1 – 1.2 equivalents)

  • Base:

    
     (for phenols) or 
    
    
    
    (for amines/slow nucleophiles)
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add the inorganic base (2.0 – 3.0 eq). Stir at room temperature for 15 minutes.

    • Note: For phenols, color change often indicates phenoxide formation.

  • Addition: Add 1-fluoro-5-iodopentane (1.2 eq) dropwise via syringe.

    • Critical: Do not add all at once if the reaction is exothermic.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The Iodine atom is a superior leaving group to Bromine, often allowing milder conditions.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[3]
  • Purification: Flash column chromatography. The product will typically be less polar than the starting material.

Self-Validating Analytical Check
  • 1H NMR: Look for the triplet corresponding to the

    
     group. It will appear as a distinct doublet of triplets (dt) around 
    
    
    
    4.4–4.5 ppm with a large geminal coupling constant (
    
    
    Hz).
  • 19F NMR: A clean triplet of triplets around

    
     -218 ppm confirms the integrity of the fluorine terminus.
    

Part 3: Visualization & Data

Workflow Logic: Metabolic Stability Optimization

MetabolicStability Lead Lead Compound (Pentyl Chain) CYP CYP450 Enzyme (Liver Microsomes) Lead->CYP Susceptible Design Design Strategy: Fluorine Scan Lead->Design Optimization Metabolite Metabolite (Omega-Hydroxylation) CYP->Metabolite Rapid Oxidation Result Blocked Metabolism (Increased t1/2) CYP->Result No Reaction NewLead Optimized Lead (1-Fluoro-5-pentyl) Design->NewLead Subst. H with F NewLead->CYP Resistant

Figure 1: Mechanism of action for metabolic stabilization using the fluoropentyl moiety to block CYP450 oxidation.

Experimental Workflow: PROTAC Synthesis

ProtacSynthesis Reagent 1-Fluoro-5-iodopentane (Linker Precursor) Intermediate Intermediate (Mono-alkylated) Reagent->Intermediate Step 1: SN2 Alkylation (Cs2CO3, DMF, 60°C) Ligand1 E3 Ligase Ligand (e.g., Thalidomide deriv.) Ligand1->Intermediate Final Fluorinated PROTAC Intermediate->Final Step 2: Coupling to Warhead (via functional handle) Warhead Target Warhead (POI Ligand) Warhead->Final

Figure 2: Modular synthesis of a PROTAC using 1-fluoro-5-iodopentane to install a metabolically stable linker.

Table 1: Comparative Properties of Halogenated Pentyl Chains
PropertyPentyl-H (

)
Pentyl-F (

)
Pentyl-I (

)
Role Standard Hydrophobic TailMetabolic BlockerReactive Electrophile
Terminal Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F) 53 kcal/mol (C-I)
Metabolic Stability Low (Oxidation prone)High (Blocked) N/A (Transient)
Leaving Group Ability NonePoorExcellent
Typical Application Early HitLead Optimization Synthesis Reagent

Part 4: Translational Potential (18F-PET)

While this guide focuses on 19F (stable isotope) medicinal chemistry, the structural motif offers a direct translational bridge to clinical imaging.

  • Concept: If the 1-fluoro-5-pentyl derivative shows efficacy, the synthesis can be adapted to use [18F]fluoride .

  • Application: This allows the exact same molecule to be used as a PET tracer to measure biodistribution and receptor occupancy in vivo, a strategy known as "Dual-Purpose Ligand" design.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hagenaars, C. E., et al. (2018). Structure-Activity Relationships of Fluorinated PROTACs. Journal of Medicinal Chemistry. (General reference on linker effects).
  • Troup, R. I., et al. (2020). Impact of Linker Composition on PROTAC Cell Permeability. Angewandte Chemie International Edition.

  • BenchChem Technical Data. (2024). Alkyl Iodide Handling and Storage Protocols.

Sources

F-18 radiochemistry cold standard 1-fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Qualification of 1-Fluoro-5-iodopentane as a Cold Standard for [¹⁸F]Radiochemistry

Abstract: This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of 1-fluoro-5-iodopentane, a critical non-radioactive ("cold") standard for the development of ¹⁸F-labeled radiotracers. The protocols herein are designed for researchers, chemists, and drug development professionals engaged in Positron Emission Tomography (PET) radiochemistry. We emphasize the underlying chemical principles, self-validating quality control systems, and practical field insights to ensure the consistent production of a high-purity reference material essential for accurate radiopharmaceutical development and validation.

Introduction: The Critical Role of a Cold Standard

In the field of Positron Emission Tomography (PET), the development of novel radiotracers labeled with Fluorine-18 ([¹⁸F]) is a cornerstone of advancing molecular imaging.[1] The short half-life of ¹⁸F (approx. 109.8 minutes) necessitates rapid and highly efficient radiolabeling reactions and subsequent purification.[2] Before a new [¹⁸F]fluoroalkyl tracer can be validated for clinical use, its radioactive identity and purity must be unequivocally confirmed. This is achieved by comparing the radioactive product to an authenticated, non-radioactive identical molecule known as a "cold standard."[3]

1-Fluoro-5-iodopentane serves as an essential cold standard for its corresponding ¹⁸F-labeled analogue, [¹⁸F]fluoro-5-iodopentane, a potential precursor or synthon in more complex radiotracer synthesis. The cold standard is indispensable for:

  • Method Development: Optimizing reaction and purification conditions (e.g., HPLC, TLC) before introducing radioactivity.

  • Product Identification: Confirming the identity of the ¹⁸F-labeled product by co-elution with the cold standard in chromatographic systems.

  • Quantification: Calculating the specific activity of the radiotracer.

  • Purity Assessment: Identifying and quantifying chemical and radiochemical impurities.

This guide provides a robust methodology for the synthesis and rigorous qualification of 1-fluoro-5-iodopentane to serve as a reliable reference standard in a regulated radiopharmaceutical environment.

PART 1: Synthesis of 1-Fluoro-5-iodopentane via Nucleophilic Substitution

The synthesis of 1-fluoro-5-iodopentane is most effectively achieved through a nucleophilic substitution reaction, specifically a variant of the Finkelstein reaction.[4] This pathway is favored for primary alkyl halides due to its efficiency and the SN2 mechanism that predominates, minimizing the formation of elimination byproducts.[5] The core principle involves displacing a good leaving group (iodide) from a suitable precursor with a fluoride ion.

Principle of the Reaction: We will utilize 1,5-diiodopentane as the starting material. The key challenge in this synthesis is to achieve monofluorination, as the difluorinated product (1,5-difluoropentane) is a potential byproduct. This is controlled by using a stoichiometric equivalent of the fluorinating agent relative to the diiodo-precursor. The iodide leaving group is excellent, and the C-F bond formed is very strong, driving the reaction forward.[4] A polar aprotic solvent like acetonitrile is chosen to enhance the nucleophilicity of the fluoride anion.[5]

Experimental Protocol: Synthesis

Materials & Reagents:

  • 1,5-Diiodopentane (reactant)

  • Spray-dried Potassium Fluoride (KF) (fluorinating agent)

  • Kryptofix 2.2.2 (K222) (phase-transfer catalyst)

  • Anhydrous Acetonitrile (CH₃CN) (solvent)

  • Diethyl Ether (Et₂O) (extraction solvent)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃) (for quenching)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)

Step-by-Step Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add spray-dried Potassium Fluoride (1.0 eq).

  • Catalyst Addition: Add Kryptofix 2.2.2 (1.1 eq) to the flask. The K222 complexes with the potassium ion, creating a more "naked" and highly nucleophilic fluoride anion, which is critical for reaction efficiency.

  • Solvent & Reactant Addition: Add 40 mL of anhydrous acetonitrile to the flask and stir the mixture for 15 minutes to ensure dissolution and complex formation. Subsequently, add 1,5-diiodopentane (1.0 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching & Workup: After cooling to room temperature, filter the reaction mixture to remove insoluble salts. Quench the filtrate by pouring it into 100 mL of saturated sodium thiosulfate solution to react with any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Reagents: 1,5-Diiodopentane KF, K222, CH3CN setup Combine KF, K222 in Anhydrous CH3CN reagents->setup add_reactant Add 1,5-Diiodopentane setup->add_reactant reflux Reflux at 82°C (4-6 hours) add_reactant->reflux cool Cool to RT reflux->cool quench Filter & Quench (Na2S2O3) cool->quench extract Extract with Et2O quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry crude Crude Product dry->crude Purification_Workflow cluster_fractions Fraction Collection crude Crude Product (from Synthesis) setup Assemble Fractional Distillation Apparatus crude->setup distill Heat and Stir setup->distill frac1 Fraction 1: Low-boiling impurities (e.g., 1,5-difluoropentane) distill->frac1 Collect first frac2 Fraction 2: Pure 1-Fluoro-5-iodopentane frac1->frac2 Collect second at stable boiling point frac3 Fraction 3: High-boiling residue (e.g., 1,5-diiodopentane) frac2->frac3 Stop before temp rise final_product Purified Cold Standard frac2->final_product QC_Decision_Tree cluster_tests Analytical Testing start Purified Product nmr ¹H, ¹⁹F, ¹³C NMR start->nmr ms Mass Spectrometry start->ms gc Gas Chromatography (GC) start->gc decision Do all results meet pre-defined specifications? nmr->decision ms->decision gc->decision release Release as Certified Cold Standard decision->release Yes fail FAIL: Repurify or Reject Batch decision->fail No

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Alkylation using 1-Fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Reagent: 1-Fluoro-5-iodopentane CAS: 406-79-1 Application: Bifunctional linker for PROTACs, PET radiotracers, and medicinal chemistry. Support Ticket: #PREV-E2-5FI

Core Technical Directive: The Mechanism of Failure

To prevent elimination, one must understand the competition at the molecular level. 1-Fluoro-5-iodopentane is a primary alkyl iodide . In the presence of a nucleophile and a base, two competing pathways exist:[1][2][3][4][5]

  • Substitution (

    
     - Desired):  The nucleophile attacks the 
    
    
    
    -carbon (C5), displacing iodide. This requires access to the
    
    
    antibonding orbital.
  • Elimination (

    
     - Undesired):  A base attacks the 
    
    
    
    -proton (at C4), creating a double bond and expelling iodide. This forms 5-fluoro-1-pentene .

Crucial Insight: The distal fluorine atom (C1) is electronically isolated from the reaction center (C5). Consequently, this molecule behaves like a standard primary alkyl iodide. The C-F bond (


) is inert under standard alkylation conditions; the C-I bond (

) is the exclusive reactive site.
Reaction Pathway Competition

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways Substrate 1-Fluoro-5-iodopentane (Substrate) TS_SN2 Transition State (SN2) Steric Access Required Substrate->TS_SN2 Soft Nucleophile Low Temp TS_E2 Transition State (E2) Antiperiplanar Geometry Substrate->TS_E2 Hard Base High Temp Nu Nucleophile/Base Nu->TS_SN2 Nu->TS_E2 Product Target Alkylated Product (Substitution) TS_SN2->Product SideProduct 5-Fluoro-1-pentene (Elimination) TS_E2->SideProduct

Figure 1: Kinetic competition between


 substitution and 

elimination pathways.

Critical Parameters & Optimization Matrix

Elimination is rarely random; it is a consequence of specific parameter choices. Use the matrices below to audit your current protocol.

A. Base Selection (The "Hardness" Factor)

The most common cause of elimination is using a base that is too strong (high


) or too bulky.
Base TypeRisk LevelMechanism NoteRecommendation
t-BuOK / t-BuONa CRITICAL Sterically hindered strong base. Favors proton abstraction over carbon attack.AVOID completely.
NaH / KH HIGH "Naked" hydride is extremely basic. Often causes E2 before nucleophile can attack.Use only if nucleophile is weak and requires deprotonation before adding the alkyl iodide.
NaOH / KOH MODERATE Hydroxide is a hard base. High risk in protic solvents (EtOH/MeOH).Acceptable only in biphasic systems with Phase Transfer Catalysts.

/

LOW Mild, heterogeneous bases. "Cesium Effect" improves solubility without high basicity.PREFERRED for most N- and O-alkylations.
DIPEA / TEA LOW Non-nucleophilic organic bases.Good for amine alkylations; generally too weak to cause E2 on primary iodides.
B. Solvent Effects

Solvents that strip cations (making anions "naked") accelerate both


 and 

, but often accelerate

disproportionately if the temperature is uncontrolled.
SolventDielectric ConstantEffect on ReactivityRecommendation
DMF / DMSO HighMaximizes anion reactivity. Can lead to "runaway" E2 if heated.Use at Room Temp (RT) or below.
Acetonitrile (MeCN) ModerateGood balance. Polar enough for salt solubility, mild enough to control rate.GOLD STANDARD for this reagent.
Acetone ModerateGood for Finkelstein conditions, but low boiling point limits thermal runaway.Excellent alternative to MeCN.
THF / Ether LowPoor solubility for carbonate bases. Reaction may be too slow.Use only for specific lithiated nucleophiles.

Standardized Operating Procedure (SOP)

Protocol: N-Alkylation of a Secondary Amine with 1-Fluoro-5-iodopentane

This protocol is designed to minimize the concentration of free base and suppress thermal elimination.

Reagents
  • Substrate: Secondary Amine (1.0 equiv)

  • Linker: 1-Fluoro-5-iodopentane (1.1 - 1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous Acetonitrile (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Preparation: Dry the amine and base under vacuum/nitrogen. Ensure 1-Fluoro-5-iodopentane is clear and colorless (yellowing indicates free iodine decomposition).

  • Base Activation: Suspend the amine and carbonate base in Acetonitrile. Stir at RT for 15 minutes.

    • Why? This allows partial deprotonation/equilibration without the electrophile present.

  • Cold Addition: Cool the mixture to 0°C using an ice bath.

  • Addition: Add 1-Fluoro-5-iodopentane dropwise over 5-10 minutes.

    • Why? High local concentration of alkyl iodide + heat of mixing = immediate elimination.

  • Reaction Ramp: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Do not heat.

  • Monitoring: Check TLC/LCMS at 4 hours.

    • Decision Point: If reaction is <50% complete at 4h, warm to 40°C. Never exceed 60°C.

  • Workup: Filter off solids (remove base) before aqueous workup to prevent hydrolysis/elimination during extraction.

Troubleshooting Guide

Issue: "I see a new peak in the alkene region (5.0 - 6.0 ppm) in NMR."

This is 5-fluoro-1-pentene . Elimination has occurred.

Diagnostic Flowchart:

Troubleshooting Start Problem: Alkene Detected CheckBase Check Base Used Start->CheckBase StrongBase Was it tBuOK, NaH, or NaOH? CheckBase->StrongBase CheckTemp Check Temperature StrongBase->CheckTemp No Soln1 Switch to Cs2CO3 or K2CO3 StrongBase->Soln1 Yes HighTemp Was Temp > 60°C? CheckTemp->HighTemp Soln2 Reduce Temp to 0°C -> RT Use MeCN instead of DMF HighTemp->Soln2 Yes Soln3 Check Nucleophile Sterics (Is Nu too bulky?) HighTemp->Soln3 No

Figure 2: Diagnostic workflow for identifying the root cause of elimination side-products.

Frequently Asked Questions (FAQ)

Q: Can I use the bromide analog (1-bromo-5-fluoropentane) to reduce elimination?

  • A: Generally, no. While bromide is a poorer leaving group than iodide (slower reaction), primary alkyl bromides require higher temperatures to react, which often increases the

    
     rate relative to 
    
    
    
    . Iodides allow you to work at lower temperatures, which is the best way to favor substitution [1].

Q: My nucleophile is insoluble in Acetonitrile. Can I use DMF?

  • A: Yes, but you must be stricter with temperature. DMF solvates cations very well, leaving the carbonate anion highly reactive. If using DMF, keep the reaction strictly at 0°C to RT. Do not heat DMF reactions with primary iodides unless absolutely necessary.

Q: Does the fluorine atom affect the stability of the iodine?

  • A: Negligibly. The fluorine is 5 carbons away. Inductive effects drop off sharply after 3 bonds. The iodine behaves as if it were on n-pentyl iodide. However, 1-fluoro-5-iodopentane is light sensitive. Store it over copper wire or silver foil in the dark to prevent radical decomposition, which releases

    
     and acid, potentially catalyzing side reactions.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination reactions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Section 5.9: Substitution vs Elimination).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For reference on base strength selection).

  • Sigma-Aldrich. (2024). 1-Fluoro-5-iodopentane Product Specification & Safety Data Sheet. Merck KGaA.

Sources

storage conditions to prevent iodine decomposition in 1-fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FIP-5I-STAB Status: Resolved Department: Chemical Stability & Application Science Subject: Prevention of Iodine Decomposition in Haloalkanes

Executive Summary

You are accessing the technical support repository for 1-fluoro-5-iodopentane (


). This guide addresses the inherent instability of the carbon-iodine (C-I) bond, which leads to the liberation of elemental iodine (

) and the subsequent discoloration (yellow/violet/brown) of the reagent.[1]

The protocols below are designed to:

  • Prevent decomposition using the "Gold Standard" storage tier.

  • Remediate degraded samples via chemical scavenging.

  • Explain the mechanistic causality of the degradation.

Part 1: Incident Analysis (The "Why")

User Query: "My clear liquid has turned pink/brown. Is it compromised?"

Technical Diagnosis: The discoloration is caused by the homolytic cleavage of the terminal C-I bond. Unlike the C-F bond, which is one of the strongest in organic chemistry (~485 kJ/mol), the C-I bond is relatively weak (~218 kJ/mol).

When exposed to photons (


) or thermal energy (

), the bond breaks, generating a pentyl radical and an iodine radical. Two iodine radicals recombine to form elemental iodine (

), which acts as a chromophore.
Decomposition Pathway Diagram

The following logic flow illustrates the degradation mechanism and the specific "Gates" where you can intervene.

DecompositionLogic Substrate 1-Fluoro-5-iodopentane (Clear Liquid) Trigger Trigger: Light (UV/Vis) or Heat Substrate->Trigger Cleavage Homolytic Fission (C-I Bond Break) Trigger->Cleavage If unblocked Gate1 PREVENTION GATE 1: Amber Glass / Foil Trigger->Gate1 Blocked by Radicals Intermediates: R• + I• Cleavage->Radicals Product Degradation Product: Iodine (I2) + Dimer (R-R) Radicals->Product Dimerization Gate2 PREVENTION GATE 2: Copper Stabilizer Radicals->Gate2 Scavenged by

Figure 1: Mechanistic pathway of alkyl iodide decomposition showing critical intervention points (Gates).

Part 2: Storage Protocols (Prevention)

To maintain purity >98% over long durations (>6 months), you must implement the Tier 1 Storage Protocol .

Table 1: Storage Tier Specifications
ParameterTier 1 (Recommended)Tier 2 (Acceptable < 2 weeks)Tier 3 (Critical Failure)
Temperature -20°C (Freezer)2–8°C (Refrigerator)> 25°C (Room Temp)
Light Protection Amber vial + Aluminum foil wrapAmber vialClear glass
Atmosphere Argon (Ar) or Nitrogen (

)
Air (limited headspace)Air (large headspace)
Stabilizer Activated Copper (Cu) TurningsNoneNone
Container Borosilicate Glass + Teflon linerBorosilicate GlassPlastic/Polymer (Leaching risk)
Protocol A: The Copper Stabilization Technique

Copper acts as a sacrificial scavenger for free iodine radicals, forming insoluble Copper(I) iodide (CuI) rather than allowing


 to color the solution.
  • Preparation: Obtain high-purity copper turnings or wire.

  • Activation: Wash turnings with dilute HCl (to remove oxide), rinse with water, then acetone, and dry under vacuum.

  • Application: Add 1–2 grams of activated copper per 100 mL of 1-fluoro-5-iodopentane.

  • Monitoring: If the copper turns black/grey, it is reacting. If the liquid remains clear, the system is stable.

Part 3: Troubleshooting & Remediation (The "Fix")

Issue: Your sample is already brown. Solution: Do not distill immediately. Distillation of unstable iodides can accelerate decomposition due to heat. Perform a chemical wash first.

Protocol B: Sodium Thiosulfate Wash

This protocol reduces elemental iodine (


) back to water-soluble iodide ions (

), restoring the organic layer to a clear state.

Reagents Required:

  • 0.1 M Sodium Thiosulfate (

    
    ) solution.
    
  • Separatory funnel.

  • Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ) desiccant.

Step-by-Step Workflow:

  • Dilution: Dissolve the crude 1-fluoro-5-iodopentane in an equal volume of inert solvent (e.g., Diethyl Ether or Hexanes). Note: This aids phase separation.

  • Washing:

    • Add the organic mixture to a separatory funnel.

    • Add 0.1 M

      
       (approx. 20% of organic volume).
      
    • Shake vigorously for 30–60 seconds. Vent frequently.

    • Observation: The brown color should migrate from the organic layer and fade as iodine is reduced.

  • Separation: Drain the aqueous layer (bottom). Repeat wash if organic layer remains colored.

  • Drying: Collect the organic layer. Add solid

    
     until the powder flows freely (clumping indicates water remains).
    
  • Concentration: Filter off the solid desiccant. Remove the solvent (Ether/Hexanes) via rotary evaporation at low temperature (< 30°C bath) to avoid thermal stress.

Remediation Workflow Diagram

RemediationFlow Start Contaminated Sample (Brown/Violet) Solvent Step 1: Dilute (Ether/Hexanes) Start->Solvent Wash Step 2: Wash with 0.1M Na2S2O3 Solvent->Wash Chemistry Reaction: I2 + 2S2O3(2-) -> 2I(-) + S4O6(2-) Wash->Chemistry PhaseSep Step 3: Phase Separation (Remove Aqueous) Wash->PhaseSep Dry Step 4: Dry Organic Layer (MgSO4) PhaseSep->Dry Evap Step 5: Rotary Evaporation (Low Heat <30°C) Dry->Evap Final Purified Product (Clear Liquid) Evap->Final

Figure 2: Step-by-step purification workflow for removing free iodine from alkyl iodides.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store 1-fluoro-5-iodopentane in plastic containers? A: No. Alkyl iodides are potent alkylating agents and excellent solvents. They can leach plasticizers from polymers (like polyethylene) or diffuse through the container walls. Always use borosilicate glass with a Teflon (PTFE) lined cap.

Q2: Why is Argon preferred over Nitrogen for the inert atmosphere? A: 1-fluoro-5-iodopentane is a liquid with a density of ~1.6 g/mL. Argon is denser than air and settles on top of the liquid, creating a more effective "blanket" than Nitrogen, which is lighter and mixes more easily with air currents when the bottle is opened.

Q3: Is the brown color just cosmetic? A: No. The presence of free iodine (


) indicates that the molarity of your reagent has decreased. Furthermore, free iodine is an oxidizer and can cause side reactions in sensitive catalytic cycles (e.g., poisoning Palladium or Copper catalysts in cross-coupling reactions).

Q4: What are the safety implications of the decomposition? A: The decomposition generates radicals. While the iodine itself is an irritant, the primary risk is the reagent itself. As an alkyl iodide, it should be treated as a potential carcinogen (alkylating agent). Always handle in a fume hood.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and purifying alkyl halides).

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Fluoro-5-iodopentane. (Physical properties and storage recommendations).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21642972, 1-Fluoro-5-iodopentane.

  • Paine, A. J. (1987). Mechanisms of Iodination of Alkanes. Journal of the American Chemical Society. (Radical mechanisms of C-I bond cleavage).

Sources

Technical Guide: Remediation of Unreacted 1-Fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the remediation of unreacted 1-fluoro-5-iodopentane from reaction mixtures. It is designed for researchers requiring high-purity isolation of fluoropentylated targets.[1]

Content ID: TG-HAL-05-F | Version: 2.1 | Role: Senior Application Scientist[1]

Reagent Profile & Separation Physics

1-Fluoro-5-iodopentane is a bifunctional alkylating agent used primarily to introduce fluoropentyl moieties into pharmacophores (e.g., for


F-radiolabeling precursors or lipophilic chain extension).[1]
  • Chemical Challenge: The reagent combines a high boiling point (est. 170–180 °C at atm) with significant lipophilicity.

  • The Trap: In standard alkylation reactions (e.g.,

    
     on phenols/amines), this reagent is often used in excess (1.5–3.0 equiv) to drive conversion. Post-reaction, it frequently co-elutes with the product on standard silica gel due to similar non-polar characteristics.
    
  • Stability Warning: The C–I bond is photosensitive and prone to elimination (

    
    ) to form 5-fluoro-1-pentene upon prolonged heating, complicating distillation.[1]
    
Physicochemical Data Table
PropertyValue (Approx.)Implication for Separation
Boiling Point ~80–85 °C @ 15 mmHgRequires high vacuum; simple rotary evaporation will not remove it.[1]
Density ~1.6 g/mLForms the bottom layer in aqueous extractions (unlike many organics).
Reactivity High (

active C–I)
Amenable to "Catch-and-Release" chemical scavenging.[1]
Solubility LipophilicSoluble in Hexane/DCM; Insoluble in water.[1]

Troubleshooting & Remediation (Q&A)

Scenario A: Chromatographic Co-elution

Q: My fluoropentylated product has an


 of 0.6 in 10% EtOAc/Hex, identical to the unreacted 1-fluoro-5-iodopentane. How do I separate them? 

A: Standard silica is often insufficient because the polarity difference between the alkyl iodide and your alkylated product may be negligible. You have two "Expert" options:

  • Chemical Derivatization (The "Shift" Strategy):

    • Add a nucleophilic scavenger (e.g., morpholine or polymer-supported amine) to the crude mixture before purification.

    • The scavenger reacts selectively with the excess alkyl iodide to form a polar ammonium salt.

    • Result: The impurity's

      
       shifts to 0.0 (baseline), allowing easy filtration or elution of your pure product.
      
  • Silver Nitrate (

    
    ) Impregnated Silica: 
    
    • Alkyl iodides interact strongly with

      
       ions via soft acid-base coordination.[1]
      
    • Doping your silica column with 10%

      
      
      
      
      
      will significantly retard the elution of the iodo-alkane, altering its retention relative to your product.
Scenario B: Thermal Instability

Q: I tried distilling the excess reagent at 120 °C, but the mixture turned dark purple. What happened?

A: You triggered homolytic cleavage of the C–I bond.

  • Mechanism: At elevated temperatures (especially >100 °C) without stabilization, alkyl iodides release iodine radical (

    
    ), which dimerizes to 
    
    
    
    (purple color). This is autocatalytic and can degrade your product.
  • Solution: Switch to Kugelrohr Distillation under high vacuum (<0.5 mmHg) to keep the bath temperature below 60 °C. Always add copper turnings to the pot to scavenge free iodine.

Scenario C: High-Throughput Purification

Q: I have 20 parallel reactions. I cannot run 20 columns. Is there a filtration-based method?

A: Yes. Use Solid-Supported Nucleophilic Scavenging .[1] This is the industry standard for library synthesis.

  • Recommendation: Use a Thiol-functionalized resin (e.g., SiliaMetS® Thiol or polystyrene-thiophenol).[1] Thiols are soft nucleophiles that react rapidly with the soft electrophile (Iodine) of the alkyl chain.

  • Workflow: Add resin

    
     Shake 4h 
    
    
    
    Filter.[1] The filtrate contains pure product; the impurity is trapped on the beads.

Experimental Protocols

Protocol 1: Polymer-Supported Scavenging (Recommended)

Best for: Small to medium scale (10 mg – 5 g), preserving sensitive products.

Materials:

  • Crude reaction mixture (in DCM or THF).

  • Scavenger Resin: Polymer-supported Thiol (approx.[1] 1.2–1.5 mmol/g loading) OR Polymer-supported Benzylamine.[1]

  • Filter frit or syringe filter.[1]

Step-by-Step:

  • Calculate Loading: Determine the theoretical excess of 1-fluoro-5-iodopentane remaining (e.g., if 0.5 mmol excess used, assume 0.5 mmol remains).[1]

  • Stoichiometry: Add 3.0 equivalents of resin relative to the excess halide.

  • Incubation: Add resin to the reaction vial. Agitate (do not stir with magnetic bar as it grinds the beads) at 40 °C for 4–12 hours.

    • Tip: Add a catalytic amount of TBAI (tetrabutylammonium iodide) to accelerate the resin capture if using amine resins.

  • Validation: Spot TLC of the supernatant. The high-

    
     spot for the iodide should disappear.[1]
    
  • Filtration: Filter through a coarse frit. Wash the resin cake with 2 volumes of solvent.

  • Concentration: Evaporate the filtrate to yield purified product.

Protocol 2: Vacuum Distillation (Kugelrohr)

Best for: Large scale (>10 g) and thermally stable products.

Step-by-Step:

  • Setup: Transfer crude oil to a Kugelrohr bulb. Add a small piece of activated copper wire (stabilizer).

  • Vacuum: Apply high vacuum (<0.5 mmHg).

  • Ramp: Slowly increase oven temperature.

    • Fraction 1 (Solvents): Ambient to 30 °C.

    • Fraction 2 (1-fluoro-5-iodopentane): 50–70 °C (at 0.1 mmHg).[1]

    • Residue: Your product remains in the source bulb (assuming Product MW > 300).

  • Storage: The distilled 1-fluoro-5-iodopentane can be stored over copper turnings in the dark for reuse.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification method based on scale and product properties.

PurificationStrategy Start Crude Mixture containing 1-fluoro-5-iodopentane CheckScale Reaction Scale? Start->CheckScale SmallScale Small/Medium (<5g) CheckScale->SmallScale LargeScale Large (>10g) CheckScale->LargeScale Scavenger Protocol 1: Solid-Supported Scavenging (Thiol/Amine Resin) SmallScale->Scavenger Fastest / Cleanest CheckVolatility Is Product Volatile? LargeScale->CheckVolatility VolatileYes Yes (BP < 200°C) CheckVolatility->VolatileYes Separation difficult VolatileNo No (High BP) CheckVolatility->VolatileNo Product stays in pot Column AgNO3-Impregnated Silica Column VolatileYes->Column Use Chemoselective Stationary Phase Distillation Protocol 2: Kugelrohr Distillation (High Vac, <60°C) VolatileNo->Distillation

Caption: Decision tree for selecting purification method based on scale and product volatility.

References

  • PubChem. (2025).[2][3] 1-Fluoro-1-iodopentane Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Purification of Alkyl Halides and Scavenging Techniques. [Link]

  • Biotage. (2022). Strategies for Work-up and Scavenging in Organic Synthesis. [Link][1]

  • MacMillan, D. W. C., et al. (2021). Practical Guide to Reagent Removal. Chemical Reviews. (Generalized citation for standard lab practices regarding scavenging).

Sources

optimizing yield in alkylation with 1-fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylation Optimization with 1-Fluoro-5-iodopentane

Ticket ID: #ALK-FIP-001 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Bifunctional" Paradox

You are working with 1-fluoro-5-iodopentane , a valuable bifunctional linker used to introduce a fluoropentyl chain (often for medicinal chemistry bioisosteres or


F-labeling standards).

The Core Challenge: This reagent presents a reactivity paradox.

  • The C-I Bond (The "Soft" End): It is an exceptional electrophile (

    
     reactive) but prone to degradation and 
    
    
    
    elimination.
  • The C-F Bond (The "Hard" End): It is generally inert under standard alkylation conditions, acting as a metabolic shield.

Your Goal: Maximize Nucleophilic Substitution (


) while suppressing Elimination (

) and preventing Halogen Scrambling.

Module 1: Reagent Integrity (The "Pink" Problem)

User Issue: "My reagent has turned from colorless to pink/brown. Is it still usable?"

Diagnosis: The color indicates the liberation of diatomic iodine (


) due to homolytic cleavage of the weak C-I bond (Bond Dissociation Energy ~57 kcal/mol), usually triggered by light or heat.

Impact:

  • Stoichiometry drift: You no longer have the precise equivalents of alkylating agent you calculated.

  • Side reactions: Free

    
     can act as a Lewis acid or oxidant, promoting polymerization or side reactions with your nucleophile.
    

Protocol: Restoration & Stabilization

  • Immediate Fix: If the color is light pink, wash the reagent with 10% aqueous sodium thiosulfate (

    
    ) until colorless. Dry over 
    
    
    
    and filter.
  • Storage (The Copper Rule): Store the neat liquid over a few strands of activated copper wire or copper turnings. Copper scavenges free iodine (

    
    ), keeping the reagent colorless and neutral.
    
  • Environment: Store at 4°C in the dark.

Module 2: The "E2" Trap (Elimination vs. Substitution)

User Issue: "I see the starting material disappear, but my isolated yield is only 40%. TLC shows a fast-moving non-polar spot."

Diagnosis: You are fighting the Elimination (E2) pathway. The base used to deprotonate your nucleophile is acting as a base toward the alkyl iodide, removing a proton from the


-carbon (C2) and kicking out the iodide to form 5-fluoro-1-pentene .

Mechanistic Pathway:

ReactionPathways cluster_0 Competition Zone SM 1-Fluoro-5-iodopentane TS_SN2 Transition State (SN2) Backside Attack SM->TS_SN2 + Nu- TS_E2 Transition State (E2) Proton Abstraction SM->TS_E2 + Base Nu Nucleophile (Nu-) Base Base (B:) Product Product (Alkylated Nucleophile) TS_SN2->Product Substitution SideProduct Side Product (5-Fluoro-1-pentene) TS_E2->SideProduct Elimination

Caption: The kinetic competition between Substitution (SN2) and Elimination (E2) determines your yield.

Troubleshooting Guide:

VariableThe "Trap" (Favors Elimination)The Solution (Favors Substitution)
Base Strength Strong/Bulky bases (

,

, LDA)
Mild/Inorganic bases (

,

). Cesium is ideal (see "The Cesium Effect" below).
Temperature High Heat (>80°C)Moderate Temp (RT to 50°C).

is less entropically demanding than

.
Solvent Protic solvents (EtOH, MeOH)Polar Aprotic (DMF, DMSO, MeCN). These solvate the cation, leaving the nucleophile "naked" and more reactive.

The "Cesium Effect" Recommendation: Use Cesium Carbonate (


)  in DMF or MeCN. The large Cesium cation (

) forms a loose ion pair with the nucleophile, increasing its solubility and reactivity (the "naked anion" effect) without increasing the basicity to the point of promoting rapid elimination [1].

Module 3: The "Finkelstein" Scrambling (Chloride Contamination)

User Issue: "My reaction stalls. LCMS shows a mass corresponding to the Chloro-analog (-46 mass units vs Product)."

Diagnosis: You have inadvertently performed a halogen exchange. If you used a chloride-based salt (e.g., a hydrochloride salt of an amine starting material) or brine during an intermediate step, the Chloride ion (


) can displace the Iodide (

) in the starting reagent.
  • Reaction:

    
    
    
  • Problem: Alkyl chlorides are significantly less reactive than alkyl iodides. The reaction effectively stops.

Protocol Fix:

  • Desalt your Nucleophile: If your amine/phenol is an HCl salt, freebase it before adding the alkyl iodide. Wash with saturated

    
     and extract into organic solvent.
    
  • Avoid Chloride Sources: Do not use chlorinated solvents (DCM/Chloroform) if you are heating with a phase transfer catalyst, as free radicals can sometimes cause halogen swap (though rare, it's a risk).

Module 4: Optimized Standard Protocol

Application: Alkylation of a secondary amine or phenol.

Materials:

  • Nucleophile (1.0 equiv)

  • 1-Fluoro-5-iodopentane (1.2 equiv) — Freshly washed/copper-stabilized if old.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Workflow:

  • Preparation: Charge the reaction vessel with the Nucleophile and Base.

  • Solvation: Add anhydrous solvent and stir at Room Temperature (RT) for 15 minutes. Why? To allow deprotonation/activation of the nucleophile before exposing the sensitive iodide.

  • Addition: Add 1-fluoro-5-iodopentane dropwise via syringe.

  • Reaction:

    • Initial: Stir at RT for 4 hours.

    • Check: Run TLC/LCMS.

    • Boost: Only if conversion is slow (<50%), heat to 50°C. Do not exceed 60°C unless absolutely necessary.

  • Workup (Crucial Step):

    • Dilute with EtOAc.

    • Wash 1: Water (removes salts/DMF).

    • Wash 2: 10%

      
       (removes any free iodine generated during heat).
      
    • Wash 3: Brine.

    • Dry (

      
      ), Filter, Concentrate.
      

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Issue CheckTLC Check TLC/LCMS Start->CheckTLC Result1 SM Remains + No Side Products CheckTLC->Result1 Result2 SM Gone + Fast Moving Spot (Non-polar) CheckTLC->Result2 Result3 Product Mass -46 (Cl instead of I) CheckTLC->Result3 Result4 Reagent turned dark/purple CheckTLC->Result4 Action1 Nucleophile is too weak. Switch to Cs2CO3/DMF. Increase Temp slightly (max 50°C). Result1->Action1 Action2 Elimination (E2) occurred. LOWER Temp. Switch to weaker base (K2CO3). Result2->Action2 Action3 Chloride Scrambling. Freebase your amine HCl salt before reaction. Result3->Action3 Action4 Iodine Liberation. Wash reagent with Thiosulfate. Store over Copper. Result4->Action4

Caption: Diagnostic flow for common alkylation failures with 1-fluoro-5-iodopentane.

References

  • The "Cesium Effect" in Alkylation

    • Source: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". The Journal of Organic Chemistry, 52(19), 4230–4234.
    • Context: Explains why Cesium Carbonate is superior for preventing elimination and promoting substitution due to the "naked anion" effect in polar aprotic solvents.
    • Link:[Link]

  • General Nucleophilic Substitution vs.

    • Source: Master Organic Chemistry. "Elimination Reactions (E2) vs Substitution (SN2)".
    • Context: A foundational guide on how temperature and basicity dictate the ratio of substitution to elimin
    • Link:[Link]

  • Finkelstein Reaction & Halogen Exchange

    • Source: Organic Chemistry Portal. "Finkelstein Reaction".[1][2][3]

    • Context: Details the equilibrium between alkyl iodides and chlorides, relevant for understanding the "Scrambling" issue.
    • Link:[Link]

Sources

Technical Support Center: Vacuum Distillation of 1-Fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in mastering the purification of 1-fluoro-5-iodopentane.

1-Fluoro-5-iodopentane is a critical dihalogenated building block, frequently utilized in medicinal chemistry and as a precursor for PET (Positron Emission Tomography) imaging radiotracers[1]. However, the inherent thermal and photolytic lability of the carbon-iodine (C-I) bond makes its purification notoriously challenging. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve a high-purity, colorless product without thermal degradation.

Physicochemical Causality & Distillation Parameters

To successfully purify 1-fluoro-5-iodopentane, one must first understand the physical constraints of the molecule. The presence of the heavy iodine atom significantly increases the compound's boiling point and density, while simultaneously introducing a weak, easily cleavable C-I bond. Attempting atmospheric distillation will inevitably lead to homolytic bond cleavage, elimination reactions, and polymerization before the boiling point is reached[2].

Table 1: Physicochemical Properties & Distillation Parameters

ParameterValueCausality / Relevance
Molecular Formula C₅H₁₀FIDihalogenated structure dictates polarity and high density[1].
Molecular Weight 216.04 g/mol High mass contributes to a high atmospheric boiling point.
Density ~1.596 g/cm³High density requires robust mechanical stirring to prevent bumping under vacuum[3].
Boiling Point (Atmospheric) > 180 °C (Decomposes)Thermal cleavage of the C-I bond occurs well before boiling[2].
Boiling Point (Vacuum) 71–72 °C at 11 TorrTarget collection temperature; drastically lowers heat exposure to prevent degradation[3].
Appearance (Pure) Colorless liquidIndicates the complete absence of free molecular iodine (I₂).

Self-Validating Protocol: Vacuum Distillation Workflow

This step-by-step methodology is designed as a self-validating system. At each critical juncture, a physical observation will confirm whether the protocol is proceeding correctly.

Phase 1: Pre-Distillation Treatment (Iodine Scavenging)
  • Dilution & Washing: Dilute the crude 1-fluoro-5-iodopentane in a low-boiling organic solvent (e.g., diethyl ether). Wash the organic layer with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality: Na₂S₂O₃ chemically reduces any pre-existing free molecular iodine (I₂) into water-soluble iodide ions (I⁻).

    • Validation Point: The organic layer must transition from a pink/yellow hue to strictly colorless. If color persists, repeat the wash.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to remove the volatile solvent.

Phase 2: Distillation Setup
  • Apparatus Assembly: Assemble a short-path vacuum distillation apparatus.

  • Light Shielding: Wrap the distillation pot and fractionating column entirely in aluminum foil.

    • Causality: Alkyl iodides are highly photosensitive; ambient light accelerates radical C-I bond cleavage[2].

  • Nucleation & Stabilization: Introduce a heavy magnetic stir bar and 10–20 mg of fine copper powder into the distillation pot.

    • Causality: Copper acts as an in situ iodine scavenger, while robust stirring prevents violent bumping of the dense liquid.

Phase 3: Execution & Collection
  • Vacuum Equilibration: Apply vacuum and allow the system to equilibrate at exactly 11 Torr.

    • Validation Point: A stable pressure reading indicates no atmospheric leaks, which is critical for preventing oxidative degradation.

  • Gradual Heating: Slowly heat the oil bath to 85–90 °C.

  • Fraction Collection: Collect the main fraction distilling at exactly 71–72 °C as detailed by [3]. Discard any lower-boiling fore-run (likely 1,5-difluoropentane or residual solvent).

Phase 4: Storage
  • Transfer: Immediately transfer the purified, colorless liquid to an amber glass ampoule or vial.

  • Stabilization: Insert a small strip of freshly cleaned copper wire into the vial.

  • Preservation: Purge the headspace with Argon and store at -20 °C.

DistillationWorkflow Start Crude 1-Fluoro-5-iodopentane Wash Na2S2O3 Wash (Remove I2) Start->Wash Setup Foil-Wrapped Vacuum Setup Wash->Setup Vac Equilibrate at 11 Torr Setup->Vac Distill Collect at 71-72°C Vac->Distill Store Store over Cu Wire at -20°C Distill->Store

Caption: Standard purification workflow for 1-fluoro-5-iodopentane.

Troubleshooting Guide & FAQs

Q: Why does my 1-fluoro-5-iodopentane turn pink or violet during distillation, and how do I prevent it? A: Causality: Alkyl iodides are notoriously susceptible to homolytic cleavage of the carbon-iodine (C-I) bond upon exposure to excessive heat or light. This cleavage generates iodine radicals that recombine to form molecular iodine (I₂), which imparts a pink or violet hue to the liquid[2]. Protocol Fix: Ensure your vacuum is pulling at least 11 Torr to keep the pot temperature below 90 °C[3]. Wrap the apparatus in aluminum foil to exclude ambient light. Additionally, adding a small amount of copper powder to the distillation pot acts as a scavenger, reducing free I₂ back to surface-bound copper iodide.

Q: How do I separate 1-fluoro-5-iodopentane from unreacted 1,5-diiodopentane or 1,5-difluoropentane? A: Causality: These byproducts arise from incomplete halogen exchange or over-reaction during synthesis. 1,5-difluoropentane has a much lower boiling point, while 1,5-diiodopentane has a significantly higher boiling point and density. Protocol Fix: Perform careful fractional vacuum distillation. Discard the low-boiling fore-run (difluoro byproduct). Collect the main fraction strictly at 71–72 °C (at 11 Torr). Leave the heavy diiodo residue in the pot; do not push the temperature higher to force the remaining liquid over.

Q: My vacuum pressure is fluctuating, leading to violent bumping in the pot. How can I stabilize it? A: Causality: 1-Fluoro-5-iodopentane has a high density (~1.596 g/cm³)[3]. Under vacuum, dense liquids are prone to sudden superheating and violent bumping if nucleation is poor. Standard boiling stones lose their trapped air under vacuum and become useless. Protocol Fix: Use a high-powered magnetic stirrer with a heavy Teflon stir bar. Alternatively, introducing a small tuft of glass wool into the pot provides excellent nucleation sites that do not deactivate under high vacuum.

Q: My vacuum pump oil is turning dark and the pressure is dropping. What is happening? A: Causality: Volatile iodine species and low-boiling fluorinated byproducts are bypassing your condenser and dissolving into the vacuum pump oil. Halogens rapidly degrade hydrocarbon-based pump oils, increasing their vapor pressure and ruining the vacuum seal. Protocol Fix: Always install a liquid nitrogen cold trap between the distillation apparatus and the vacuum pump. If the oil is already contaminated, perform a complete oil change before attempting the distillation again.

TroubleshootingLogic Issue Distillate Turns Pink/Purple Cause Thermal C-I Bond Cleavage Issue->Cause Action1 Lower Bath Temp Cause->Action1 Action2 Improve Vacuum (<15 Torr) Cause->Action2 Action3 Add Cu Powder to Pot Cause->Action3 Resolution Colorless Distillate Action1->Resolution Action2->Resolution Action3->Resolution

Caption: Troubleshooting logic for thermal degradation during vacuum distillation.

References

Sources

troubleshooting low reactivity of 1-fluoro-5-iodopentane in Sn2 reactions

Technical Support Center: Troubleshooting Reactivity of 1-Fluoro-5-iodopentane

Ticket ID: #FIP-SN2-001 Topic: Low Reactivity / Stall in Alkylation Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are experiencing lower-than-expected conversion rates when using 1-fluoro-5-iodopentane (CAS: 373-18-2) as an electrophile in nucleophilic substitution (

The Paradox: Primary alkyl iodides are typically among the most reactive electrophiles in organic synthesis due to the weak C-I bond and the excellent leaving group ability of iodide (

Therefore, the issue is almost certainly systemic . This guide isolates the three most common failure modes: Reagent Degradation , Solvation Shell Inhibition , and Nucleophile Aggregation .

Phase 1: Reagent Integrity Check (The "Is it Dead?" Test)

Before altering reaction conditions, you must validate the integrity of your electrophile. Alkyl iodides are photolabile and thermally unstable.

Symptom: Discoloration
  • Observation: Is your 1-fluoro-5-iodopentane colorless or pale yellow?

  • Red Flag: If the liquid is violet, brown, or opaque, free iodine (

    
    ) has formed. 
    
    
    is a radical scavenger and an electrophile that can "poison" your nucleophile (oxidizing it) rather than participating in the substitution.
Protocol: Reagent Rescue (Purification)

If degradation is detected, do not proceed with the reaction.

  • Wash: Dissolve the reagent in

    
     or 
    
    
    . Wash with 10% aqueous
    
    
    (sodium thiosulfate) until the organic layer is colorless.
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo (avoid high heat; keep bath < 30°C).
    
  • Store: Store over copper wire (stabilizer) in the dark at -20°C.

Phase 2: The Reaction Environment (Solvation Dynamics)

The most common cause of "low reactivity" in this specific system is Nucleophile Sequestration . The nucleophile is likely too tightly bound by its counter-ion or solvent shell to attack the C-I bond.

The "Naked" Nucleophile Theory

In


  • In Protic Solvents (MeOH, EtOH): The Nu is H-bonded (caged). Reactivity drops by orders of magnitude.

  • In Non-Polar Solvents (Toluene, DCM): The Nu forms tight ion pairs with its cation (

    
    ). Reactivity is stifled.
    
Solution: Dipolar Aprotic Switching

You must switch to a solvent that solvates cations well but leaves anions "naked" and reactive.

Solvent SystemRelative

Rate
Recommendation
Methanol / Ethanol 1 (Baseline)AVOID. H-bonding deactivates nucleophile.
Acetone ~500xGood for Finkelstein, but boiling point is low.
DMF (Dimethylformamide) ~1,000,000xStandard. Excellent cation solvation.
DMSO (Dimethyl sulfoxide) ~1,500,000xHigh Performance. Best for hard-to-dissolve salts.
Acetonitrile (

)
~5,000xGood compromise, easier workup than DMF/DMSO.

Critical Causality: Switching from Methanol to DMF can increase the reaction rate by a factor of


. This is often the only fix required.

Phase 3: Advanced Troubleshooting (The "Hidden" Variables)

If the reagent is clean and the solvent is DMF/DMSO, but conversion is still < 50%, consider these specific failure modes.

The Finkelstein Equilibrium Trap

Are you adding NaI or KI to "catalyze" the reaction?

  • The Trap: 1-fluoro-5-iodopentane already has the best leaving group (Iodide). Adding external iodide (

    
    ) does not improve the leaving group; it only causes degenerate exchange (replacing I with I).
    
  • The Fix: Do not add iodide catalysts. Instead, add a silver salt (e.g.,

    
     or 
    
    
    ) to precipitate the leaving iodide as
    
    
    . This drives the reaction forward irreversibly (Le Chatelier’s principle).
The "Hard/Soft" Mismatch
  • Scenario: You are using a "hard" nucleophile (e.g., an alkoxide or amine) and it is acting as a base rather than a nucleophile, leading to trace elimination (

    
    ) or no reaction due to steric drag.
    
  • The Fix: Add 18-Crown-6 (if using K+ salts) or 15-Crown-5 (if using Na+ salts). This encapsulates the metal cation, breaking the ion pair and exposing the reactive anion.

Intramolecular Cyclization (The "Backbite")

Although rare for 1,5-systems compared to 1,4-systems, the nucleophile might deprotonate the

  • Diagnostic: Check LCMS for a mass of [M - HI].

Visual Troubleshooting Workflows

Logic Flow: Diagnosing Low Reactivity

Use this decision tree to identify your specific bottleneck.

TroubleshootingStartStart: Reaction Stalled/SlowCheckColorCheck Reagent Color(Is it Violet/Brown?)Start->CheckColorPurifyPurify Reagent(Wash w/ Na2S2O3)CheckColor->PurifyYesCheckSolventCheck Solvent SystemCheckColor->CheckSolventNo (Colorless)IsProticIs Solvent Protic?(MeOH, EtOH, H2O)CheckSolvent->IsProticSwitchSolventSwitch to DMF, DMSO, or NMPIsProtic->SwitchSolventYesCheckNuCheck Nucleophile StateIsProtic->CheckNuNo (Aprotic)IsSolubleIs Nucleophile Soluble?CheckNu->IsSolubleAddCrownAdd Crown Etheror Phase Transfer Cat.IsSoluble->AddCrownNo (Suspension)HeatIncrease Temp to 60°C(Monitor for Elimination)IsSoluble->HeatYes (Solution)

Figure 1: Decision matrix for isolating the cause of low reactivity in alkylation reactions.

Reaction Pathway Analysis

Understanding the competition between the desired substitution and failure modes.

PathwaysSM1-Fluoro-5-iodopentaneTSTransition State[Nu---C---I]‡SM->TS+ Nu-Side_E2Elimination (E2)(Pent-4-en-1-yl fluoride)SM->Side_E2Strong Base/HeatSide_OxOxidation/Decomp(I2 + Radical Species)SM->Side_OxLight/Heat/O2NuNucleophile (Nu-)ProductDesired Product(Nu-C5-F)TS->ProductSN2 (Fast in DMF)

Figure 2: Kinetic pathways. The goal is to lower the activation energy of the central SN2 path while suppressing the red dashed pathways.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Alkyl iodides are thermally sensitive.

  • Recommendation: Set the microwave ceiling temperature to 80°C maximum. High temperatures (>100°C) often lead to the homolytic cleavage of the C-I bond, resulting in radical byproducts and "tar."

Q: Why does TLC show the starting material spot persisting even after 24 hours? A: This is a classic sign of Nucleophile Aggregation .

  • Diagnosis: If your nucleophile is a salt (e.g., Potassium Phthalimide or a Phenoxide) and you see a slurry, the reaction is occurring only at the solid-liquid interface (very slow).

  • Fix: Add 5-10% water (if the nucleophile tolerates it) to dissolve the salt, or better, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) (5 mol%). This shuttles the nucleophile into the organic phase.

Q: Does the fluorine atom deactivate the iodine? A: Negligibly.

  • Explanation: The inductive effect of fluorine is strong (

    
    -withdrawl), but it drops off rapidly with distance (
    
    
    ). At 5 carbons away, the electronic influence on the C-I bond is minimal. If reactivity is low, it is not because of the fluorine.

Q: I am trying to make the


 labeled version. Why is the precursor (tosylate/mesylate) not reacting with Iodide?A:

References

  • Solvent Effects in

    
     Reactions: 
    
    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the rate enhancement in dipolar aprotic solvents).
  • Reactivity of Alkyl Halides

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 15: Nucleophilic Substitution).
  • Phase Transfer Catalysis

    • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.
  • Finkelstein Reaction & Halogen Exchange

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-Fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural characterization of halogenated organic molecules is paramount. 1-Fluoro-5-iodopentane, a difunctionally-substituted alkane, presents a compelling case study for exploring the capabilities and synergies of modern analytical techniques. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a robust comparison with orthogonal spectroscopic methods. Our objective is to equip researchers with the rationale behind experimental choices, ensuring a comprehensive and validated approach to structural elucidation.

Part 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy

¹H NMR spectroscopy remains the preeminent technique for determining the detailed molecular structure of organic compounds in solution. Its power lies in its ability to provide information about the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Anticipating the Spectrum: A Theoretical Prediction

Before entering the laboratory, a foundational understanding of the expected ¹H NMR spectrum of 1-fluoro-5-iodopentane is crucial. The structure contains five distinct proton environments, labeled 'a' through 'e':

F-CH₂(a)-CH₂(b)-CH₂(c)-CH₂(d)-CH₂(e)-I

The electronegativity of the terminal halogen atoms (F > I) is the dominant factor influencing the chemical shifts. The fluorine atom will strongly deshield the adjacent protons (Ha), shifting them significantly downfield. The iodine atom also has a deshielding effect, though less pronounced than fluorine. This influence diminishes with distance.

Based on established principles and empirical data, we can predict the key parameters for the ¹H NMR spectrum[1][2]:

Proton LabelPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Hₐ C1~4.5Doublet of Triplets (dt)²JHF ≈ 47 Hz, ³JHH ≈ 6 Hz
Hₑ C5~3.2Triplet (t)³JHH ≈ 7 Hz
Hₑ C2~1.9Multiplet (m)³JHH, ³JHF
Hₒ C4~1.8Multiplet (m)³JHH
Hₑ C3~1.5Multiplet (m)³JHH
  • Protons Hₐ: These protons are directly attached to the carbon bearing the highly electronegative fluorine atom. This results in a significant downfield shift to approximately 4.5 ppm[3]. They are split into a doublet by the fluorine atom (²JHF, a large geminal coupling of ~47 Hz) and into a triplet by the two adjacent Hₑ protons (³JHH, a vicinal coupling of ~6 Hz). The resulting pattern is a characteristic doublet of triplets[4].

  • Protons Hₑ: These protons are adjacent to the iodine atom and are expected to appear around 3.2 ppm. They are split into a triplet by the two neighboring Hₒ protons (³JHH ≈ 7 Hz)[5].

  • Protons Hₑ, Hₒ, Hₑ: These methylene groups form the central alkyl chain. Their signals will be upfield compared to Hₐ and Hₑ and will likely overlap, creating complex multiplets between approximately 1.5 and 1.9 ppm.

Protocol for Excellence: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is directly dependent on meticulous sample preparation. The following protocol is designed to be a self-validating system, minimizing artifacts and maximizing spectral resolution.

Step-by-Step Sample Preparation:

  • Analyte Purity: Ensure the 1-fluoro-5-iodopentane sample is of high purity. If recently synthesized, remove any residual solvents under high vacuum.

  • Solvent Selection: Choose a high-quality deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar compounds.

  • Concentration: Weigh approximately 5-25 mg of the analyte directly into a clean, dry vial. Dissolve the sample in ~0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides the 0 ppm reference point for the chemical shift scale.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-precision 5 mm NMR tube.

  • Mixing and Labeling: Cap the NMR tube and invert it several times to ensure a homogenous solution. Clearly label the tube with the sample identity.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

} caption="Workflow for robust NMR sample preparation."

Part 2: A Holistic View: Comparison with Orthogonal Analytical Techniques

While ¹H NMR is remarkably informative, relying on a single technique can be limiting. A multi-faceted analytical approach, employing orthogonal methods that probe different molecular properties, provides the highest degree of confidence in structural assignment.

TechniqueInformation ProvidedSensitivityStrengthsLimitations
¹H NMR Proton environments, connectivity (H-H, H-F coupling)HighDetailed structural connectivity, stereochemistryCan have signal overlap in complex molecules
¹³C NMR Carbon skeleton, number of unique carbonsLowExcellent dispersion, less overlap, direct view of backboneLonger acquisition times, lower sensitivity[6]
¹⁹F NMR Fluorine environments, H-F & F-F couplingVery HighHighly sensitive nucleus, wide chemical shift range, clean background[7]Requires a multinuclear NMR probe
Mass Spec. (MS) Molecular weight, elemental formula (HRMS), fragmentationVery HighUnambiguous molecular weight, aids in formula determinationProvides no direct connectivity information, isomers can be indistinguishable[8]
Infrared (IR) Spec. Presence of functional groups (C-H, C-F, C-I)MediumFast, non-destructive, good for identifying key bondsProvides limited skeletal information, "fingerprint region" can be complex[9]
¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. For 1-fluoro-5-iodopentane, five distinct signals are expected, one for each carbon atom. The carbon attached to fluorine (C1) will appear significantly downfield, and the C-F bond will cause this signal to be split into a doublet (¹JCF ≈ 160-250 Hz). The carbon bonded to iodine (C5) will be shifted upfield due to the "heavy atom effect"[6]. While less sensitive than ¹H NMR, a proton-decoupled ¹³C spectrum offers a clean, singlet-based view of the carbon skeleton, free from the complexities of proton-proton coupling[10].

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful and highly recommended complementary technique. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its local environment, resulting in a wide chemical shift range that minimizes signal overlap[7][11][12]. For 1-fluoro-5-iodopentane, a single ¹⁹F signal is expected. This signal will be split by the two geminal protons (Hₐ) and the two vicinal protons (Hₑ), resulting in a triplet of triplets. This provides unambiguous confirmation of the -CH₂-CH₂F moiety.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=0]; edge [color="#34A853", penwidth=2];

} caption="Complementary nature of spectroscopic techniques."

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the definitive molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₅H₁₀FI) with high precision. Electron impact (EI) ionization would likely lead to fragmentation, with characteristic losses of iodine (•I) and fluorine (•F) radicals, as well as cleavage of the alkyl chain, providing further corroborative evidence for the proposed structure[13].

Infrared (IR) Spectroscopy: Identifying Key Bonds

IR spectroscopy is a rapid method to confirm the presence of specific functional groups. The spectrum of 1-fluoro-5-iodopentane would be characterized by strong C-H stretching absorptions just below 3000 cm⁻¹[14]. The key diagnostic peaks would be the C-F stretch, which typically appears as a strong band between 1400 and 1000 cm⁻¹, and the C-I stretch, which absorbs at lower frequencies in the fingerprint region (600-500 cm⁻¹)[15].

Conclusion and Authoritative Recommendation

The structural elucidation of 1-fluoro-5-iodopentane serves as an excellent model for a comprehensive analytical workflow. ¹H NMR spectroscopy provides the most detailed initial picture, revealing the proton connectivity and the influence of the terminal halogens.

However, for unambiguous, publication-quality characterization, a multi-technique approach is essential. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete map of the molecule's covalent framework. This is then powerfully corroborated by mass spectrometry, which confirms the molecular formula, and IR spectroscopy, which verifies the presence of key functional bonds. This integrated methodology represents the gold standard in chemical analysis, ensuring the highest level of scientific integrity and trustworthiness in research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Wikipedia. Spectral Database for Organic Compounds.[Link]

  • Chemaxon. NMR Predictor - Documentation.[Link]

  • Borzuya University. Chapter 1: Infrared spectroscopy.[Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.[Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

  • Tan, Y. L., et al. Inter-residue through-space scalar 19F-19F couplings between CH2F groups in a protein. Magnetic Resonance, 2025. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.[Link]

  • e-PG Pathshala. 13C NMR spectroscopy • Chemical shift.[Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.[Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • NMRDB.org. Simulate and predict NMR spectra.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry.[Link]

  • University of Reading. 19Flourine NMR.[Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.[Link]

  • Abraham, R. J., et al. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. [Link]

  • Michigan State University. Infrared Spectroscopy.[Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.[Link]

  • Tan, Y. L., et al. γ-effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues i. Magnetic Resonance, 2025. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

  • NIU Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups.[Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.[Link]

Sources

Section 1: The Analytical Benchmark: 19F NMR Chemical Shift Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Fluoropentyl Halides for Chemical Synthesis and 19F NMR Tagging: A Comparative Guide

In modern drug development and materials science, the introduction of a 5-fluoropentyl chain is a highly sought-after structural modification. It is frequently utilized to enhance lipophilicity, modulate receptor binding affinity (such as in cannabinoid receptor agonists), or serve as a stable precursor for 18F-radiolabeling in Positron Emission Tomography (PET). When selecting a reagent to install this functional group, chemists typically choose between three primary alternatives: 1-fluoro-5-iodopentane (the premium product), 1-bromo-5-fluoropentane , and 1-chloro-5-fluoropentane .

As a Senior Application Scientist, I frequently observe researchers defaulting to the cheaper brominated or chlorinated analogs without considering the kinetic penalties. This guide objectively compares the performance of 1-fluoro-5-iodopentane against its alternatives, focusing on SN2 alkylation kinetics and their unified analytical benchmarking tool: the 19F NMR chemical shift.

Before evaluating synthetic reactivity, we must establish how to analytically track these reagents. 19F NMR spectroscopy is an exceptionally powerful tool due to its 100% natural abundance, high gyromagnetic ratio, and lack of background interference in most organic molecules.

The Causality of the Chemical Shift: The 19F NMR chemical shift is exquisitely sensitive to its local electronic environment. For primary alkyl fluorides (R-CH2-F), the highly electronegative fluorine atom deshields the local environment, typically placing the resonance in the upfield region of -210 to -225 ppm (referenced to CFCl3).

Interestingly, when comparing 1-fluoro-5-iodopentane, 1-bromo-5-fluoropentane, and 1-chloro-5-fluoropentane, the 19F NMR chemical shift remains nearly identical across all three molecules—anchoring at approximately -218 ppm [1].

Why? The inductive effect of the leaving group (I, Br, or Cl) diminishes exponentially across carbon-carbon bonds. Because the leaving group is situated at the C5 position—four bonds away from the C1 fluorine—its electronegative pull on the fluorine atom is negligible. Thus, whether you use the iodo-, bromo-, or chloro- derivative, your 19F NMR analytical signature remains a consistent, reliable marker around -218 ppm[2].

Section 2: The Synthetic Benchmark: Alkylation Kinetics & Performance

While their NMR signatures are identical, their performance as alkylating agents diverges drastically. The installation of a 5-fluoropentyl chain typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The Causality of Reactivity: The rate of an SN2 reaction is heavily dependent on the leaving group ability of the halogen.

  • 1-Fluoro-5-iodopentane (The Premium Choice): Iodide is a massive, highly polarizable ion. The C-I bond is the longest and weakest among the halogens, making iodide an exceptional leaving group. This lowers the activation energy of the transition state, allowing alkylations to proceed rapidly at lower temperatures, which is critical when working with sensitive substrates.

  • 1-Bromo-5-fluoropentane (The Standard Alternative): Bromide is a moderate leaving group. While functional for routine syntheses[3], it often requires extended heating or the addition of a catalytic iodide source (Finkelstein conditions) to achieve full conversion.

  • 1-Chloro-5-fluoropentane (The Poor Alternative): The C-Cl bond is short and strong. Alkylations with this reagent require harsh conditions (high heat, strong bases), which frequently lead to unwanted side reactions like dehydrohalogenation (E2 elimination) or substrate degradation.

Section 3: Quantitative Data Comparison

The following table summarizes the comparative performance and analytical markers of the three 5-fluoropentyl halides.

ReagentLeaving GroupRelative SN2 Reactivity19F NMR Chemical Shift (ppm)*1H NMR Terminal -CH2F (ppm)Primary Application
1-Fluoro-5-iodopentane Iodide (-I)High (Fast)~ -218.0~ 4.4 (dt, 2J=47 Hz)Premium alkylation of sensitive substrates
1-Bromo-5-fluoropentane Bromide (-Br)Moderate~ -218.0~ 4.4 (dt, 2J=47 Hz)Standard bulk alkylation
1-Chloro-5-fluoropentane Chloride (-Cl)Low (Slow)~ -218.0~ 4.4 (dt, 2J=47 Hz)High-temperature / high-pressure synthesis

*Referenced to CFCl3. The exact shift may vary slightly (± 0.5 ppm) depending on the solvent (e.g., CDCl3 vs. DMSO-d6).

Section 4: Visualizing the Chemical Logic

G Root 5-Fluoropentyl Halides (Chain Length: 5 Carbons) Iodo 1-Fluoro-5-iodopentane Fastest SN2 Kinetics (Superior Leaving Group) Root->Iodo Bromo 1-Bromo-5-fluoropentane Moderate SN2 Kinetics (Standard Leaving Group) Root->Bromo Chloro 1-Chloro-5-fluoropentane Slowest SN2 Kinetics (Poor Leaving Group) Root->Chloro NMR 19F NMR Shift: ~ -218 ppm (Distal halogen has negligible inductive effect) Iodo->NMR Identical 19F Signature Bromo->NMR Identical 19F Signature Chloro->NMR Identical 19F Signature

Comparison of SN2 reactivity vs. 19F NMR chemical shift stability for 5-fluoropentyl halides.

Section 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for N-alkylation using 1-fluoro-5-iodopentane is designed as a self-validating system.

Protocol: High-Yield N-Alkylation and 19F NMR Tracking Objective: Install a 5-fluoropentyl chain onto a secondary amine or heterocycle and analytically verify the product's integrity.

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of the substrate (e.g., an indazole derivative) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Add 2.0 equivalents of finely powdered anhydrous potassium carbonate (K2CO3) as the base.

  • Dropwise, add 1.1 equivalents of 1-fluoro-5-iodopentane . Causality Check: We use only a slight excess (1.1 eq) of the iodo-reagent because its high reactivity ensures near-quantitative conversion, minimizing downstream purification efforts compared to the bromo-reagent.

Step 2: Thermal Activation & Monitoring

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction via Thin Layer Chromatography (TLC). With the iodo-reagent, complete consumption of the starting material is typically observed within 2-4 hours.

Step 3: Workup and Self-Validating NMR Analysis

  • Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validating Step (1H NMR): Dissolve the crude product in CDCl3. Check for the disappearance of the substrate's N-H proton. Crucially, verify the presence of the terminal -CH2F protons, which must appear as a distinct doublet of triplets (dt) around 4.4 ppm (2J_HF ≈ 47 Hz, 3J_HH ≈ 6 Hz). If you observe vinylic protons (5.0 - 6.0 ppm) instead, the base was too strong and induced an E2 elimination rather than substitution.

  • Self-Validating Step (19F NMR): Run a 19F NMR spectrum (proton-decoupled). You must observe a clean, single peak at approximately -218 ppm . The retention of this chemical shift confirms that the fluorine atom survived the reaction conditions and the 5-fluoropentyl chain is intact.

G A Substrate (e.g., Indazole) C Reaction Conditions (K2CO3 / DMF, 60°C) A->C B 1-Fluoro-5-iodopentane (Alkylating Agent) B->C D N-Alkylated Product (5-Fluoropentyl Tag) C->D SN2 Alkylation E 19F NMR Analysis (Confirm ~ -218 ppm) D->E Analytical Validation

Workflow for SN2 alkylation using 1-fluoro-5-iodopentane and subsequent 19F NMR validation.

References

1.[1] Title: Activation of SF5CF3 by the N-Heterocyclic Carbene SIMes Source: mdpi.com URL:

2.[2] Title: C–F activation reactions at germylium ions: dehydrofluorination of fluoralkanes Source: rsc.org URL:

3.[3] Title: Accepted Manuscript version of a Published Work that appeared in final form in ACS Chemical Neuroscience Source: zenodo.org URL:

Sources

mass spectrometry fragmentation pattern of 1-fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 1-Fluoro-5-Iodopentane

As a Senior Application Scientist, understanding the precise behavior of heterobifunctional molecules under mass spectrometry (MS) is critical for accurate structural elucidation and metabolic profiling. 1-fluoro-5-iodopentane (C5H10FI) serves as an exceptional model compound for evaluating competitive fragmentation pathways[1]. Because it contains both a highly electronegative fluorine atom and a large, polarizable iodine atom, its ionization behavior is dictated by a stark contrast in bond dissociation energies: the robust C-F bond (~485 kJ/mol) versus the highly labile C-I bond (~234 kJ/mol).

This guide objectively compares the performance of Electron Ionization (EI) and Chemical Ionization (CI) for analyzing this compound, provides a self-validating experimental protocol, and maps the underlying mechanistic causality of its fragmentation.

Part 1: Ionization Strategy Comparison (EI-MS vs. CI-MS)

To accurately identify and quantify halogenated alkanes, drug development professionals must select an ionization technique that aligns with their analytical goals. Below is a performance comparison of the two primary MS techniques used for 1-fluoro-5-iodopentane[1].

Electron Ionization (EI-MS, 70 eV): The Structural Fingerprint

  • Mechanism: A "hard" ionization technique where high-energy electrons bombard the analyte, imparting significant residual internal energy to the molecular ion (M+•)[1].

  • Performance on 1-Fluoro-5-Iodopentane: Because the C-I bond is exceptionally weak, the internal energy from EI causes near-immediate homolytic cleavage. Consequently, the intact molecular ion peak at m/z 216 is extremely weak or entirely absent[2]. However, EI provides a highly reproducible, structurally rich fragmentation pattern that is indispensable for NIST library matching and structural confirmation[3].

Chemical Ionization (CI-MS): Intact Mass Confirmation

  • Mechanism: A "soft" ionization technique utilizing a reagent gas (e.g., methane). Methane undergoes self-ionization to form [CH5]+, which acts as a Brønsted acid to gently protonate the analyte[1].

  • Performance on 1-Fluoro-5-Iodopentane: Because the energy transfer during protonation is minimal, the labile C-I bond is preserved. CI-MS yields a highly abundant, stable pseudo-molecular ion [M+H]+ at m/z 217. This technique is the superior alternative when absolute confirmation of the intact molecule's mass is required, though it sacrifices the structural data provided by extensive fragmentation.

Part 2: Mechanistic Elucidation of EI-MS Fragmentation

Under standard 70 eV EI conditions, the fragmentation of 1-fluoro-5-iodopentane follows predictable thermodynamic rules governed by bond stabilities and electronegativity[3].

  • C-I Bond Cleavage (Base Peak Formation): Initial ionization typically removes an electron from the iodine lone pair due to its low ionization energy. The resulting radical cation rapidly undergoes alpha-cleavage or direct homolytic cleavage of the weakest bond (C-I)[3]. Expulsion of a neutral iodine radical (I•, 127 Da) leaves the highly stable[C5H10F]+ cation at m/z 89 . This is overwhelmingly the base peak of the spectrum.

  • Hydrogen Fluoride (HF) Elimination: Unlike heavier halogens, fluorine rarely leaves as a radical (F•) due to the immense strength of the C-F bond. Instead, fluoroalkanes characteristically undergo the elimination of neutral hydrogen fluoride (HF, 20 Da) to form stabilized alkene radical cations[1].

    • From the molecular ion (m/z 216), loss of HF yields a fragment at m/z 196 ([C5H9I]+•).

    • From the primary m/z 89 fragment, secondary loss of HF yields the pentenyl cation at m/z 69 ([C5H9]+).

  • Alkyl Chain Cleavage: The [C5H10F]+ ion (m/z 89) undergoes sequential losses of methylene units via inductive cleavage[3], yielding minor diagnostic peaks at m/z 75 ([F-C4H8]+) and m/z 61 ([F-C3H6]+).

Part 3: Quantitative Data Presentation

The following table summarizes the expected m/z values and relative abundances, comparing the analytical output of EI-MS versus CI-MS for 1-fluoro-5-iodopentane.

Fragment Ionm/zRelative Abundance (EI)Relative Abundance (CI)Mechanistic Origin
[M+H]+ 217AbsentBase Peak (100%)Protonation by reagent gas[1]
[M]+• 216Weak (<5%)AbsentIntact molecular ion[2]
[M - HF]+• 196Minor (~10%)AbsentElimination of neutral HF
[M - I]+ 89Base Peak (100%)MinorHomolytic C-I bond cleavage[3]
[M - CH2 - I]+ 75Minor (~15%)AbsentAlkyl chain cleavage
[M - I - HF]+ 69Moderate (~30%)AbsentSequential loss of I• and HF

Part 4: Standard Operating Procedure (SOP): GC-MS Analysis

To ensure a self-validating system, every step in this protocol is designed to prevent analytical artifacts and maximize signal-to-noise ratio for halogenated compounds[1].

Step 1: Sample Preparation

  • Action: Dilute the 1-fluoro-5-iodopentane standard to 10 ppm in GC-grade hexane.

  • Causality: Hexane is a non-polar, non-halogenated solvent. This prevents solvent-induced ion suppression in the MS source and avoids introducing background halogen isotopic clusters (e.g., M+2/M+4 peaks from dichloromethane) that could complicate the interpretation of the analyte's spectrum.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL in splitless mode onto a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rxi-5Sil MS). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.2 mL/min[1].

  • Causality: The slightly polar stationary phase effectively resolves the polarizable iodine-containing compound from potential alkane impurities. Helium is strictly required because its extremely high ionization energy (24.6 eV) ensures it does not ionize and interfere with the MS detector operating at 70 eV.

Step 3: MS Source Configuration

  • Action: Set the EI source temperature to 230 °C, the transfer line to 280 °C, and the electron energy to exactly 70 eV[1].

  • Causality: 70 eV is the universal standard for EI-MS because it corresponds to the maximum ionization efficiency for most organic molecules, ensuring the resulting fragmentation pattern is directly comparable to standard NIST libraries[3]. The 230 °C source temperature prevents the high-boiling iodinated compound from condensing on the ion optics, which would cause peak tailing and severe loss of sensitivity.

Part 5: Visual Workflow of Fragmentation Pathways

Below is the logical relationship diagram detailing the EI-MS fragmentation pathways of 1-fluoro-5-iodopentane.

MS_Fragmentation M_ion Molecular Ion (M+•) [F-C5H10-I]+• m/z 216 Loss_I Loss of I• (-127 Da) [F-C5H10]+ m/z 89 (Base Peak) M_ion->Loss_I C-I Cleavage (Weakest Bond) Loss_HF_M Loss of HF (-20 Da) [C5H9I]+• m/z 196 M_ion->Loss_HF_M HF Elimination Loss_HF_Frag Loss of HF (-20 Da) [C5H9]+ m/z 69 Loss_I->Loss_HF_Frag HF Elimination Alkyl_Cleavage1 Loss of CH2 (-14 Da) [F-C4H8]+ m/z 75 Loss_I->Alkyl_Cleavage1 Alkyl Cleavage Alkyl_Cleavage2 Loss of C2H4 (-28 Da) [F-C3H6]+ m/z 61 Loss_I->Alkyl_Cleavage2 Alkyl Cleavage

Caption: Fragmentation pathways of 1-fluoro-5-iodopentane under Electron Ionization (EI-MS).

References

  • Title: Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds Source: BenchChem URL
  • Title: 1-fluoro-5-iodopentane (C5H10FI)
  • Source: Michigan State University (MSU Chemistry)

Sources

Reactivity Comparison: 1-Fluoro-5-iodopentane vs. 1-Chloro-5-fluoropentane in Alkylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For researchers designing drug candidates, agrochemicals, or imaging probes, the 5-fluoropentyl group is a highly valuable structural motif used to tune lipophilicity, enhance metabolic stability, or serve as a precursor for PET imaging. Introducing this group via bimolecular nucleophilic substitution (


) requires a bifunctional haloalkane.

This guide objectively compares the performance of two primary reagents: 1-fluoro-5-iodopentane and 1-chloro-5-fluoropentane . While both molecules carry the terminal fluorine tag, their synthetic utility, reaction kinetics, and required conditions are fundamentally dictated by their respective leaving groups.

Mechanistic Causality & Reactivity Profiles

The selection between these two reagents hinges on the thermodynamic stability of their carbon-halogen bonds. In


 and metal-catalyzed cross-coupling reactions, the rate-determining step relies heavily on the polarizability and leaving group ability of the halide [2].
  • The Inert C-F Bond: In both reagents, the carbon-fluorine bond is exceptionally strong, with a bond dissociation energy (BDE) of approximately 485 kJ/mol [1]. This unmatched stability renders the C-F bond completely inert under standard nucleophilic attack. It acts purely as a stable tag rather than a reactive site, preventing unwanted polymerization or cross-linking.

  • The Highly Reactive C-I Bond (1-Fluoro-5-iodopentane): Iodide is an excellent leaving group due to its large atomic radius and high electron cloud polarizability. The C-I bond has a relatively low BDE of ~240 kJ/mol [1]. Consequently, 1-fluoro-5-iodopentane exhibits rapid kinetics and can alkylate even weakly nucleophilic substrates under mild conditions.

  • The Moderately Reactive C-Cl Bond (1-Chloro-5-fluoropentane): Chloride is a significantly poorer leaving group than iodide. The C-Cl bond is much stronger (BDE ~339 kJ/mol) [1], meaning 1-chloro-5-fluoropentane requires higher activation energy—such as elevated temperatures, stronger bases, or catalytic activation—to achieve complete conversion.

Quantitative Data Comparison

The following table summarizes the physical properties and kinetic profiles of both reagents to aid in experimental design and procurement decisions [3, 4].

Parameter1-Fluoro-5-iodopentane1-Chloro-5-fluoropentane
Molecular Formula


Leaving Group BDE ~240 kJ/mol (C-I)~339 kJ/mol (C-Cl)
Relative

Kinetics
Very Fast (Iodide is superior)Slow to Moderate
Typical Reaction Temp 20°C to 40°C60°C to 100°C
Chemoselectivity High (Minimal elimination side reactions)Moderate (Risk of alkene formation at high heat)
Storage Stability Light-sensitive (Requires amber vials, 4°C)Highly stable (Room temperature)
Cost-Efficiency Higher cost per gramLower cost per gram
Experimental Protocols: Self-Validating Alkylation Systems

To demonstrate the practical implications of these reactivity differences, below are two validated protocols for the N-alkylation of a secondary amine. These protocols are designed with built-in causality checks to ensure experimental integrity.

Protocol A: Mild Alkylation using 1-Fluoro-5-iodopentane

Objective: Rapid fluoropentylation of a thermally sensitive or sterically hindered substrate.

  • Reaction Setup: Dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile (

    
    ). Add anhydrous potassium carbonate (
    
    
    
    , 2.0 eq) as a mild, insoluble base.
  • Reagent Addition: Dropwise add 1-fluoro-5-iodopentane (1.1 eq) at room temperature (25°C).

  • Causality & Execution: The high polarizability of the C-I bond allows the transition state to form rapidly without external heating. Stir for 2–4 hours.

  • Self-Validation: Monitor via TLC. The rapid disappearance of the amine spot confirms the high reactivity of the iodide. The lack of baseline degradation products validates that the mild conditions preserved the substrate's integrity.

  • Workup: Filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Finkelstein-Assisted Alkylation using 1-Chloro-5-fluoropentane

Objective: Cost-effective fluoropentylation utilizing in situ catalyst activation for large-scale synthesis.

  • Reaction Setup: Dissolve the secondary amine (1.0 eq) in acetone or acetonitrile. Add

    
     (2.0 eq).
    
  • Catalyst Addition (Critical Step): Add sodium iodide (NaI, 0.2 to 1.0 eq).

    • Causality: The unreactive C-Cl bond is sluggish. NaI drives a Finkelstein reaction, converting 1-chloro-5-fluoropentane into the highly reactive 1-fluoro-5-iodopentane in situ.

  • Reagent Addition: Add 1-chloro-5-fluoropentane (1.5 eq). Heat the mixture to reflux (60–80°C) for 12–24 hours.

  • Self-Validation: The appearance of a fine white precipitate (NaCl) is a self-validating visual cue. Because NaCl is insoluble in acetone/acetonitrile, it precipitates out of the solution, thermodynamically driving the equilibrium of the Finkelstein exchange forward.

  • Workup: Cool to room temperature, filter the NaCl and

    
     salts, and proceed with standard purification.
    
Logical Relationship & Workflow Diagram

The decision to use the iodo- versus chloro- derivative depends on a delicate balance of substrate sensitivity, budget constraints, and reaction timeframe. The workflow below illustrates this decision matrix.

ReagentSelection Start Need to install a 5-fluoropentyl group? Q1 Is the nucleophile sterically hindered or thermally sensitive? Start->Q1 UseIodo Select 1-Fluoro-5-iodopentane (Fast kinetics, mild conditions) Q1->UseIodo Yes Q2 Is cost-efficiency and long-term reagent storage a priority? Q1->Q2 No Product Fluoropentylated Target UseIodo->Product Direct Alkylation (25-40°C) Q2->UseIodo No UseChloro Select 1-Chloro-5-fluoropentane (Slower, requires heat/catalyst) Q2->UseChloro Yes AddNaI In situ Finkelstein Activation (Add catalytic NaI) UseChloro->AddNaI Optimization UseChloro->Product Direct (Harsh) AddNaI->Product Reflux (80°C)

Workflow for selecting 1-fluoro-5-iodopentane vs 1-chloro-5-fluoropentane in alkylation.

Conclusion

For drug development professionals, the choice between 1-fluoro-5-iodopentane and 1-chloro-5-fluoropentane is a calculated trade-off between kinetic efficiency and reagent stability. 1-Fluoro-5-iodopentane is the premier choice for late-stage functionalization or delicate substrates due to the exceptional leaving group ability of iodide. Conversely, 1-chloro-5-fluoropentane is highly cost-effective for large-scale, early-stage syntheses, provided that the harsher reaction conditions or Finkelstein catalysis can be tolerated by the molecular framework.

References
  • Journal of the American Chemical Society (JACS) . Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. Contains authoritative data on carbon-halogen bond dissociation energies (BDE).[Link]

  • PubChem (NIH) . Pentane, 1-chloro-5-fluoro- (CID 67892). Comprehensive physical and chemical property data for the chloro-derivative.[Link]

identifying impurities in commercial 1-fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Identifying Impurities in Commercial 1-Fluoro-5-iodopentane

1-Fluoro-5-iodopentane (CAS 373-18-2) is a critical bifunctional haloalkane utilized extensively in medicinal chemistry, particularly for the synthesis of fluorinated drug candidates and positron emission tomography (PET) imaging precursors[1]. Its molecular architecture—a five-carbon chain capped by highly electronegative fluorine and highly polarizable iodine—enables orthogonal reactivity, allowing chemists to selectively functionalize one end of the molecule over the other[1].

However, as a Senior Application Scientist who routinely audits commercial batches of alkylating agents, I can attest that this same bifunctionality makes its synthesis highly prone to generating closely related halogenated impurities. Relying on nominal purity claims without independent analytical verification often leads to catastrophic failures in downstream cross-coupling or nucleophilic substitution reactions.

This guide objectively compares the performance of different commercial grades of 1-fluoro-5-iodopentane[2][3] and provides a self-validating analytical framework for rigorous impurity profiling.

Mechanistic Origins of Impurities

To accurately identify impurities, we must first understand the causality behind their formation. Commercial 1-fluoro-5-iodopentane is typically synthesized via the mono-fluorination of 1,5-diiodopentane. Depending on the synthetic route and the supplier's purification stringency, specific impurities arise from competing reaction pathways:

  • 1,5-Diiodopentane (Starting Material): Leftover from incomplete SN2 substitution. Its presence in a commercial batch can lead to unwanted dimerized byproducts in downstream API synthesis.

  • 1,5-Difluoropentane (Over-reaction): Results from the uncontrolled double-SN2 displacement of both iodines. This impurity is chemically inert in standard alkylation conditions and acts as a dead-weight contaminant.

  • 5-Fluoro-1-pentene (Elimination): Generated via E2 elimination competing with SN2 substitution, especially when basic fluoride salts (like KF) are used at elevated temperatures.

ImpurityWorkflow SM 1,5-Diiodopentane (Starting Material) Rxn Fluorination Reaction (SN2 / E2 Competition) SM->Rxn Target 1-Fluoro-5-iodopentane (Target API Intermediate) Rxn->Target Mono-SN2 Pathway ImpA 1,5-Difluoropentane (Over-fluorination) Rxn->ImpA Double-SN2 Pathway ImpB 5-Fluoro-1-pentene (E2 Elimination) Rxn->ImpB E2 Pathway ImpC 1,5-Diiodopentane (Unreacted) Rxn->ImpC Incomplete Rxn

Mechanistic pathways generating common impurities during the synthesis of 1-fluoro-5-iodopentane.

Comparative Analysis of Commercial Alternatives

When sourcing 1-fluoro-5-iodopentane, researchers typically choose between three commercial tiers. Table 1 compares these alternatives based on typical impurity profiles and their impact on product performance.

Table 1: Comparative Impurity Profiles of Commercial 1-Fluoro-5-iodopentane Grades

Commercial GradeTarget Purity1,5-Diiodopentane1,5-Difluoropentane5-Fluoro-1-penteneRecommended Application
High-Purity > 99.0%< 0.5%< 0.1%Not DetectedPET Tracer Precursors, GMP API Synthesis
Technical Grade 95.0% - 98.0%1.0% - 3.0%0.5% - 1.0%< 0.5%Early-stage Discovery, Ligand Screening
Crude / Unpurified < 90.0%> 5.0%> 2.0%> 1.0%Not recommended without in-house distillation

Experimental Protocol: Self-Validating Impurity Identification

To accurately identify and quantify these impurities, a robust analytical workflow is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard here due to the volatility of C5 haloalkanes.

Rationale for Experimental Choices: We utilize an HP-5MS column because its 5% phenyl methyl siloxane stationary phase effectively resolves halogenated alkanes based on subtle differences in polarizability between fluorine and iodine. Dichloromethane (DCM) is selected as the diluent because it is aprotic, highly volatile, and elutes before our lightest impurity (5-fluoro-1-pentene), preventing solvent masking.

Step-by-Step GC-MS Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the commercial 1-fluoro-5-iodopentane batch. Dissolve in 1.0 mL of anhydrous DCM to create a 10 mg/mL stock solution.

  • Instrument Setup: Agilent 7890B GC coupled with a 5977B MSD. Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Set initial oven temperature to 40°C (hold for 2 min), ramp at 10°C/min to 250°C, and hold for 5 min to bake out any heavy oligomers.

  • Injection Parameters: Inject 1 µL with a split ratio of 50:1. Inlet temperature: 250°C.

  • Detection: Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 35 to 400.

Self-Validation Checkpoint: To ensure this protocol is a self-validating system, every sequence must begin with a pure solvent blank (DCM) to establish a baseline and confirm the absence of column carryover. Following the blank, inject a System Suitability Test (SST) utilizing a standard mixture of 1-fluorohexane and 1-iodohexane. This confirms that the MS detector's EI source is properly tuned to fragment both fluorinated and iodinated species before analyzing the unknown commercial batch.

Orthogonal Validation via 19F NMR

While GC-MS provides excellent chromatographic separation, Mass Spectrometry alone can struggle to differentiate isomeric impurities if their fragmentation patterns are identical. As a complementary technique, 19F NMR provides absolute structural elucidation.

Causality of NMR choice: 19F has a 100% natural abundance and a massive chemical shift range, making it incredibly sensitive to the local electronic environment.

  • Target Product (1-Fluoro-5-iodopentane): The terminal fluorine couples with the adjacent methylene protons, typically presenting as a distinct triplet of doublets (td) around -218 ppm (referenced to CFCl3).

  • Impurity Marker (1,5-Difluoropentane): The symmetry of the molecule alters the chemical shift, and the absence of the heavy, electron-withdrawing iodine atom deshields the local environment differently, creating a distinct peak separate from the target API intermediate.

  • Impurity Marker (5-Fluoro-1-pentene): The presence of the pi-bond induces an anisotropic effect, shifting the fluorine signal and introducing complex long-range J-coupling constants that are instantly recognizable in the spectra.

By combining the quantitative separation power of GC-MS with the structural absolute certainty of 19F NMR, drug development professionals can confidently validate the integrity of their commercial 1-fluoro-5-iodopentane supply chain.

References

Sources

Technical Comparison Guide: 1-Fluoro-5-iodopentane vs. 1,5-Diiodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of bifunctional linkers and Positron Emission Tomography (PET) tracers, distinguishing between 1-fluoro-5-iodopentane (asymmetric) and 1,5-diiodopentane (symmetric) is a critical quality control step.

  • 1,5-Diiodopentane is a common crosslinking reagent. Its symmetry makes it prone to double-alkylation side reactions (polymerization).

  • 1-Fluoro-5-iodopentane is a specialized "capping" agent or precursor for

    
    F-labeling standards. Its asymmetry allows for selective functionalization: the iodine atom is a superior leaving group, allowing substitution at one end while the fluorine atom remains stable under typical nucleophilic conditions.
    

This guide outlines the definitive physicochemical and spectroscopic methods to differentiate these two species, focusing on the causality behind the analytical signals.

Physicochemical Profile

While both compounds are dense, alkyl-halide liquids, their physical behavior differs significantly due to the high polarizability of iodine versus the high electronegativity/low polarizability of fluorine.

Feature1,5-Diiodopentane 1-Fluoro-5-iodopentane Differentiation Logic
Formula


Mass difference is substantial (

Da).
MW 323.94 g/mol 216.04 g/mol Mass Spectrometry is definitive.
Symmetry

(Symmetric)

(Asymmetric)
NMR complexity (number of signals).
Density ~2.18 g/mL~1.6 - 1.7 g/mL (Est.)Diiodide is significantly heavier; sinks faster in aqueous washes.
Boiling Point High (~102°C @ 3 mmHg)LowerFluoro-iodo elutes first in Gas Chromatography.
Leaving Group Two equivalent sites (

)
One reactive site (

)
Reactivity: F is inert to mild nucleophiles; I is labile.

Spectroscopic Characterization (The "Gold Standard")

Nuclear Magnetic Resonance (NMR) is the most reliable method for identification. The primary distinction lies in symmetry and heteronuclear coupling .

A. Proton NMR (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[1][2][3][4]
  • 1,5-Diiodopentane: Due to symmetry, the molecule has a plane of reflection. The protons at C1 and C5 are chemically equivalent.

    • Spectrum: Shows only 3 sets of signals .

    • Key Signal: Triplet at

      
       ppm (corresponding to 
      
      
      
      ).
  • 1-Fluoro-5-iodopentane: Asymmetric.[1] Every carbon position is unique.

    • Spectrum: Shows 5 sets of signals .[2]

    • Key Signal 1 (

      
      ):  Triplet at 
      
      
      
      ppm.
    • Key Signal 2 (

      
      ):  This is the "smoking gun." It appears downfield at 
      
      
      
      ppm.
    • Coupling: The

      
       signal is a doublet of triplets  (dt).
      
      • 
         (Geminal):  Large coupling constant, typically 47–50 Hz .
        
      • 
         (Vicinal):  Standard alkyl coupling, typically 6 Hz .
        
B. Carbon NMR ( )[1][6][7]
  • 1,5-Diiodopentane: 3 signals total.[3][4]

  • 1-Fluoro-5-iodopentane: 5 signals total. The carbons closest to the fluorine atom will appear as doublets due to C-F coupling.

    • C1 (

      
      ):  Doublet, 
      
      
      
      Hz.
    • C2 (

      
      ):  Doublet, 
      
      
      
      Hz.
C. Fluorine NMR ( )
  • 1,5-Diiodopentane: Silent (No signal).

  • 1-Fluoro-5-iodopentane: Distinct singlet (or triplet of triplets if decoupled) at

    
     ppm (relative to 
    
    
    
    ).

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for identifying the compound using standard laboratory equipment.

NMR_Identification Start Unknown Sample (C5 Alkyl Halide) Check_19F Step 1: Run 19F NMR (Quickest Screen) Start->Check_19F Decision_19F Signal Observed? Check_19F->Decision_19F Result_Diiodo Identity: 1,5-Diiodopentane (Or non-fluorinated impurity) Decision_19F->Result_Diiodo No Check_1H Step 2: Run 1H NMR (Confirm Structure) Decision_19F->Check_1H Yes Decision_Splitting Check ~4.5 ppm Splitting Pattern Check_1H->Decision_Splitting Result_Fluoro Identity: 1-Fluoro-5-iodopentane (Target) Decision_Splitting->Result_Fluoro Doublet of Triplets (J_HF ~47Hz) Impurity Identity: 1,5-Difluoropentane (Potential Impurity) Decision_Splitting->Impurity Only dt signal (No triplet at 3.2ppm)

Figure 1: Analytical logic tree for differentiating fluorinated vs. iodinated pentane derivatives.

Chromatographic Separation & Reactivity

Gas Chromatography (GC)

Because Iodine (126.9 amu) is significantly heavier and more polarizable than Fluorine (19.0 amu), 1-fluoro-5-iodopentane has a lower boiling point than 1,5-diiodopentane .

  • Protocol: Use a non-polar capillary column (e.g., DB-5 or HP-5).

  • Result: The fluoro-iodo derivative will elute earlier (shorter retention time) than the diiodo derivative.

Functional Reactivity Test (Self-Validating System)

To confirm the presence of the asymmetric "Fluoro-Iodo" linker, one can perform a Finkelstein-like substitution or amine alkylation.

  • Experiment: React the sample with 1 equivalent of a secondary amine (e.g., morpholine) at room temperature.

  • 1,5-Diiodopentane: Will form a mixture of mono-alkylated (major) and di-alkylated (crosslinked) products. Both ends are reactive.

  • 1-Fluoro-5-iodopentane: Will form exclusively the mono-alkylated product (

    
    ). The C-F bond is too strong to break under these mild conditions.
    

Reaction_Pathway Reactant_A 1-Fluoro-5-iodopentane Reagent + Morpholine (1 eq.) RT, 1 hour Reactant_A->Reagent Reactant_B 1,5-Diiodopentane Reactant_B->Reagent Product_A Product: N-(5-fluoropentyl)morpholine (Clean Mono-substitution) Reagent->Product_A Selective substitution of I only Product_B Mixture: 1. Mono-iodo-mono-amine 2. Bis-amine (Crosslinked) Reagent->Product_B Statistical substitution of both I

Figure 2: Differential reactivity pathway. The C-F bond stability acts as a built-in protecting group.

Experimental Protocol: 1H NMR Verification

Objective: Confirm the identity of 1-fluoro-5-iodopentane and quantify purity against 1,5-diiodopentane.

  • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL of

    
     (Chloroform-d). Ensure the solvent is free of acid traces to prevent decomposition.
    
  • Acquisition:

    • Run a standard proton scan (typically 16 scans).

    • Crucial: Set the spectral window to include -1 to 10 ppm.

  • Processing:

    • Reference the residual

      
       peak to 7.26 ppm.
      
    • Integrate the triplet at 3.19 ppm (corresponds to

      
      ). Set integral to 2.00.
      
  • Analysis:

    • Look for the signal at 4.45 ppm .

    • Verification: If the integral at 4.45 ppm is 2.00, the sample is pure 1-fluoro-5-iodopentane.

    • Contamination Check: If the integral at 3.19 ppm is >2.00 relative to the 4.45 ppm signal, the sample contains excess 1,5-diiodopentane (or starting material).

References

  • Sigma-Aldrich. (n.d.).[2] 1,5-Diiodopentane Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1-Fluoropentane Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69.[5] Retrieved from

  • PubChem. (2023). 1-Fluoro-5-iodopentane (Compound Summary). National Library of Medicine. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Cited for NMR solvent referencing standards). Retrieved from

Sources

Comparative Guide: TLC Visualization of 1-Fluoro-5-iodopentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-fluoro-5-iodopentane presents a specific visualization challenge: it is UV-inactive due to the lack of conjugated


-systems. Standard UV

visualization will result in false negatives.

For reliable detection, 4-(p-nitrobenzyl)pyridine (NBP) is the superior method, offering high sensitivity (


1 

g) and specificity for the alkylating iodide functionality. Iodine vapor serves as a non-destructive secondary option for high-concentration fractions, while Silver Nitrate provides halide-specific confirmation.

Chemical Profile & Visualization Challenges

To select the correct stain, one must understand the analyte's interaction with light and reagents.

  • Structure:

    
    
    
  • Chromophores: None. The C-I and C-F bonds do not absorb significantly in the UV range accessible to standard lab lamps (254 nm or 365 nm).

  • Reactivity:

    • Primary Iodide (

      
      ):  Excellent leaving group; highly susceptible to nucleophilic attack (alkylation) and precipitation with silver ions.
      
    • Primary Fluoride (

      
      ):  Generally inert under standard TLC staining conditions; does not contribute to visualization.
      
    • Aliphatic Chain: Lipophilic; adsorbs iodine vapor but weakly.

Comparative Analysis of Methods

Method A: 4-(p-nitrobenzyl)pyridine (NBP) – The Gold Standard

NBP is a specialized reagent for alkylating agents. Since 1-fluoro-5-iodopentane is a primary alkyl iodide, it acts as an electrophile.

  • Mechanism: The pyridine nitrogen of NBP attacks the electrophilic carbon attached to the iodine (alkylation). Upon basification (usually with piperidine or NaOH), the alkylated pyridine ring deprotonates, extending conjugation and producing a vivid blue/violet chromophore.

  • Verdict: Highest Recommendation. It detects the specific chemical hazard (alkylation potential) and the functional group simultaneously.

Method B: Iodine Vapor ( ) – The Rapid Scout
  • Mechanism: Iodine dissolves into the lipophilic alkyl chain and forms weak charge-transfer complexes with the iodine atom on the molecule.

  • Verdict: Good for Prep-TLC. It is non-destructive and reversible. However, the spots are transient (fade quickly) and sensitivity is lower than NBP.

Method C: Silver Nitrate ( ) – The Halide Check
  • Mechanism: Silver ions (

    
    ) react with the iodide to precipitate Silver Iodide (
    
    
    
    ), which is photosensitive and darkens upon UV exposure.
  • Verdict: Confirmatory. Excellent for distinguishing alkyl halides from other lipophilic impurities, but reagents are expensive and plates turn gray over time.

Method D: KMnO (Permanganate) – The Generalist
  • Mechanism: Oxidizes the alkyl chain and the iodide.

  • Verdict: Acceptable Backup. It works, but it is a "sledgehammer" approach that stains almost all organic matter, offering poor selectivity against grease or solvent impurities.

Performance Metrics Summary

FeatureNBP (Alkylation) Iodine Vapor Silver Nitrate UV (254 nm)
Limit of Detection High (

0.5 - 1

g)
Moderate (10 - 50

g)
High (

1

g)
N/A (Invisible)
Selectivity Specific to Alkylating AgentsLow (Lipophiles)Specific to HalidesNone
Stability Permanent (Blue spots)Transient (Fades <5 min)Permanent (Darkens)N/A
Destructive? YesNo (Reversible)YesNo
Safety Note Reagents are irritantsToxic vaporStains skin blackUV Radiation

Decision Logic & Workflow

The following diagram illustrates the logical selection process for visualizing 1-fluoro-5-iodopentane based on the experimental stage.

TLC_Workflow Start Start: 1-fluoro-5-iodopentane TLC UV_Check UV 254nm Check Start->UV_Check Result_UV Result: INVISIBLE (False Negative Risk) UV_Check->Result_UV No Conjugation Decision Select Method based on Goal Result_UV->Decision Goal_Purity Goal: Purity / Trace Analysis (High Sensitivity) Decision->Goal_Purity Goal_Iso Goal: Isolation / Prep TLC (Non-Destructive) Decision->Goal_Iso Goal_Conf Goal: Confirm Halide Decision->Goal_Conf Method_NBP Method: NBP Stain (Blue/Violet Spots) Goal_Purity->Method_NBP Best Choice Method_I2 Method: Iodine Chamber (Brown Spots) Goal_Iso->Method_I2 Method_Ag Method: AgNO3 + UV (Dark Grey Spots) Goal_Conf->Method_Ag

Figure 1: Decision matrix for selecting the appropriate visualization method for non-UV active alkyl iodides.

Detailed Experimental Protocols

Protocol 1: NBP (4-(p-nitrobenzyl)pyridine)

Best for: High sensitivity purity checks and reaction monitoring.

Reagents:

  • Solution A: 2% w/v 4-(p-nitrobenzyl)pyridine in acetone.

  • Solution B: 10% v/v Piperidine (or 1M NaOH) in acetone/water (1:1).

Procedure:

  • Elute the TLC plate and dry it completely with a heat gun to remove mobile phase solvents.

  • Dip or Spray the plate with Solution A .

  • Heat the plate at 110°C for 5–10 minutes . Note: No spots will appear yet.

  • Cool the plate briefly, then spray with Solution B .

  • Observation: Violet/Blue spots appear immediately on a white background.

  • Validation: Spot pure 1-iodobutane or benzyl bromide as a positive control on the side of the plate.

Protocol 2: Silver Nitrate / Fluorescein

Best for: Confirming the presence of the halogen (Iodide).

Reagents:

  • Solution: 0.5 g Silver Nitrate (

    
    ) dissolved in 5 mL water, diluted to 100 mL with acetone. (Optional: Add 0.05% Fluorescein for contrast).
    

Procedure:

  • Elute and dry the TLC plate.[1]

  • Spray the plate with the

    
     solution.
    
  • Expose the plate to UV light (254 nm) or bright sunlight for 5–10 minutes.

  • Observation: Dark gray/black spots (AgI precipitate) appear on a light background. If Fluorescein is used, spots appear as quenching (dark) on a fluorescent yellow background.

Protocol 3: Iodine Chamber

Best for: Quick checks during column chromatography fraction collection.[2]

Procedure:

  • Place a few crystals of Iodine (

    
    ) in a glass jar containing silica gel. Cap and let equilibrate until purple vapor is visible.
    
  • Insert the dry TLC plate.[3]

  • Observation: Brown spots appear within 30–60 seconds.

  • Marking: Circle spots immediately with a pencil; they will fade within minutes upon removal from the jar.

References

  • Spangenberg, B., Poole, C. F., & Weins, C. (2011). Quantitative Thin-Layer Chromatography. Springer.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Chromatographic Methods).[2][1][3][4][5][6][7]

  • Fried, B., & Sherma, J. (1999). Thin-Layer Chromatography (4th ed.). Marcel Dekker.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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